Hydroxychloroquine-d5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H30ClN3O9 |
|---|---|
分子量 |
521.0 g/mol |
IUPAC 名称 |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(1,1,2,2,2-pentadeuterioethyl)amino]ethanol;oxalic acid |
InChI |
InChI=1S/C18H26ClN3O.2C2H2O4/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*3-1(4)2(5)6/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H,3,4)(H,5,6)/i1D3,3D2;; |
InChI 键 |
RKQIGNYIKUIQMA-YGUSSJHCSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxychloroquine-d5
This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxychloroquine-d5 (HCQ-d5), a deuterated analog of the antimalarial and antirheumatic drug, Hydroxychloroquine (B89500). This stable isotope-labeled compound is a critical internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Hydroxychloroquine in biological matrices through mass spectrometry-based assays. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for the synthesis of deuterated and non-deuterated Hydroxychloroquine.[1] A common strategy involves the alkylation of a suitable precursor with a deuterated ethylating agent.
Synthetic Scheme
The overall synthetic scheme for this compound involves the reaction of 4,7-dichloroquinoline (B193633) with a deuterated side chain, which is synthesized in preceding steps. A plausible synthetic route is outlined below. The key step is the introduction of the deuterium (B1214612) labels via a deuterated starting material.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is a representative method for the synthesis of deuterated Hydroxychloroquine, adapted for a d5 analog.[1]
Step 1: Synthesis of [2H4] 2-(ethylamino)ethanol (B46374) (9)
-
[2H4] 2-bromoethanol (B42945) (8) is alkylated with a 70% ethylamine (B1201723) solution to yield [2H4] 2-(ethylamino)ethanol (9).[1]
Step 2: Synthesis of N-(5-bromopentan-2-yl)-7-chloroquinolin-4-amine hydrobromide (5)
-
4-(7-chloroquinolin-4-ylamino)pentan-1-ol (4) is treated with hydrobromic acid and sulfuric acid to produce the hydrobromide salt (5).[1]
Step 3: Synthesis of [2H4]Hydroxychloroquine (10)
-
A mixture of compound (5) and compound (9) is stirred at room temperature.[1]
-
The reaction mixture is then diluted with water and basified with sodium carbonate.[1]
-
The aqueous solution is extracted with dichloromethane, and the combined organic layers are concentrated to yield the crude product.[1]
Step 4: Synthesis of this compound
-
To achieve a d5 labeling, a deuterated ethyl group is introduced. This can be accomplished by using [2H5]ethyl iodide to alkylate a suitable precursor amine.[1] For example, reacting N-(4-(7-chloroquinolin-4-ylamino)pentan-1-yl)amine with [2H5]ethyl iodide would lead to the desired product.
Purification:
-
The crude product is purified by column chromatography on a silica (B1680970) gel column.[1]
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantitative analysis of Hydroxychloroquine and its deuterated internal standards in biological samples.[2][3][4][5][6][7]
Table 1: Mass Spectrometry Parameters for the Analysis of Hydroxychloroquine and its Deuterated Analogs
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2][4][5][6] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [2][4][5][6] |
| Precursor Ion (m/z) for HCQ | 336.1 | [4][5][7] |
| Product Ion (m/z) for HCQ | 247.1 | [4][5][7] |
| Precursor Ion (m/z) for HCQ-d4 | 342.1 | [4][5][7] |
| Product Ion (m/z) for HCQ-d4 | 253.1 | [4][5][7] |
| Expected Precursor Ion (m/z) for HCQ-d5 | ~341.9 | [8] |
Note: The exact m/z values for HCQ-d5 may vary slightly depending on the specific adducts formed.
Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Biological samples are typically prepared using protein precipitation or solid-phase extraction.[4][6]
-
Chromatographic Separation: Separation is achieved using a suitable reversed-phase HPLC column.[2]
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive ESI mode with MRM to monitor the specific precursor-to-product ion transitions for Hydroxychloroquine and this compound.[4][5][6][7]
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound and determining the positions of deuterium incorporation.
Table 2: Expected ¹H NMR Chemical Shifts for Hydroxychloroquine
| Proton | Chemical Shift (ppm) in D₂O | Reference |
| Aromatic Protons | 6.79 - 8.22 | [9] |
| CH attached to N (side chain) | ~4.1 | [9] |
| CH₂ next to OH | ~3.8 | [9] |
| CH₂ next to N (side chain) | ~3.2 | [9] |
Note: In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).[10][11][12]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[10][11]
-
Spectral Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure and the sites of deuteration.
Conclusion
The synthesis and characterization of this compound are essential for its use as an internal standard in bioanalytical methods. The synthetic route can be adapted from known procedures for similar compounds, with the key step being the introduction of deuterium labels through a deuterated reagent. Characterization by LC-MS/MS and NMR spectroscopy provides confirmation of the structure, purity, and isotopic enrichment of the final product. This guide provides a foundational understanding for researchers and scientists working with deuterated analogs of pharmaceutical compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. fda.gov [fda.gov]
- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 6. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Hydroxychloroquine-d5: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of Hydroxychloroquine-d5. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical quantitative data into clearly structured tables, outlines detailed experimental protocols for key analytical methods, and presents visual diagrams of metabolic pathways and experimental workflows.
Core Physicochemical Properties
Deuterated forms of pharmaceutical compounds, such as this compound, are primarily utilized as internal standards in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Their physicochemical properties are virtually identical to their non-deuterated counterparts, with a slight increase in molecular weight due to the presence of deuterium (B1214612) atoms. This near-identity ensures similar behavior during sample extraction, chromatography, and ionization, which is crucial for accurate quantification.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁D₅ClN₃O | [1] |
| Molecular Weight | 340.91 g/mol | [1] |
| Appearance | White to off-white solid | Assumed from Hydroxychloroquine (B89500) |
| Melting Point | ~89-91 °C | [2] |
| Boiling Point | Not available | |
| pKa | pKa1: ~8.3, pKa2: ~9.7 | [3] |
| Solubility | Soluble in acetonitrile (B52724). Aqueous solubility of the non-deuterated form is reported as 26.1 mg/L. The sulfate (B86663) salt is freely soluble in water. | [4][5][6] |
| logP (Octanol-Water Partition Coefficient) | ~3.6 | [2][7] |
Metabolic Pathway of Hydroxychloroquine
Hydroxychloroquine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2C8, CYP3A4, and CYP2D6. The metabolic pathway involves N-dealkylation, leading to the formation of active metabolites. The primary metabolites are desethylhydroxychloroquine (DHCQ) and desethylchloroquine (B194037) (DCQ). DHCQ can be further metabolized to bisdesethylchloroquine (BDCQ). As a deuterated analog, this compound is expected to follow the same metabolic pathway.
Experimental Protocols
Determination of pKa
The pKa of a compound can be determined using potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.
Methodology:
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, typically water or a co-solvent system if solubility is low.
-
Titration: The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. For multiprotic substances like Hydroxychloroquine, multiple inflection points may be observed, corresponding to the different pKa values.
Determination of Solubility
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a series of vials containing a specific solvent (e.g., water, buffers of different pH, or organic solvents).
-
Equilibration: The vials are sealed and agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach, while HPLC-based methods offer a faster alternative.
Methodology (Shake-Flask):
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed vigorously in a sealed container for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.
-
Quantification: The concentration of this compound in both the octanol and aqueous phases is determined by a suitable analytical method.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Experimental Workflow: Bioanalytical Quantification using LC-MS/MS
This compound is an ideal internal standard for the quantification of Hydroxychloroquine and its metabolites in biological matrices such as plasma or whole blood. The following workflow outlines a typical bioanalytical method using LC-MS/MS.[8][9][10]
Methodology:
-
Sample Preparation: A known amount of the biological sample (e.g., 100 µL of plasma) is aliquoted. A precise amount of this compound internal standard solution is added. Proteins are then precipitated by adding a solvent like acetonitrile or methanol. After vortexing and centrifugation, the clear supernatant is transferred for analysis.[9]
-
LC-MS/MS Analysis: An aliquot of the supernatant is injected into an HPLC system. The analyte (Hydroxychloroquine and its metabolites) and the internal standard (this compound) are separated on a chromatographic column (e.g., a C18 reversed-phase column). The separated compounds are then introduced into a tandem mass spectrometer.
-
Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides high selectivity and sensitivity for quantification.
-
Quantification: The peak areas of the analyte and the internal standard are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve. The use of the deuterated internal standard corrects for any variability in sample preparation and instrument response, leading to highly accurate and precise results.[8][11]
References
- 1. Desethyl Hydroxychloroquine (DHCQ) - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment [mdpi.com]
- 6. acs.org [acs.org]
- 7. Hydroxychloroquine, (R)- | C18H26ClN3O | CID 178395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 11. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Hydroxychloroquine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard in Bioanalysis
In the realm of quantitative bioanalysis, particularly for chromatographic methods coupled with mass spectrometry (LC-MS), the precise and accurate measurement of analytes in complex biological matrices is paramount.[1] Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard for achieving reliable quantification.[1] A SIL-IS, such as Hydroxychloroquine-d5 (HCQ-d5), is a form of the analyte where one or more atoms have been replaced with a heavier, stable isotope (e.g., deuterium, 2H). This guide provides an in-depth examination of the core mechanism by which HCQ-d5 functions as an internal standard to ensure data integrity in the bioanalysis of Hydroxychloroquine (B89500) (HCQ).
The fundamental principle of using an internal standard (IS) is to add a known quantity of a compound that is chemically and physically similar to the analyte to every sample, including calibrators, quality controls (QCs), and unknown study samples.[2] This IS acts as a reference, allowing for the correction of variability that can occur at virtually every stage of the analytical process—from sample extraction to instrumental analysis.[3]
The Core Mechanism: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like HCQ-d5 relies on the principle of isotope dilution mass spectrometry. Because HCQ-d5 is nearly identical to the native HCQ in its chemical structure and physicochemical properties, it behaves similarly during sample preparation and analysis.[4]
Key aspects of the mechanism include:
-
Co-elution: In liquid chromatography, HCQ-d5 ideally co-elutes with the unlabeled HCQ. While minor retention time shifts can occur due to the kinetic isotope effect, they are generally minimal and do not impact quantification.[4][5]
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation or solid-phase extraction, any loss of the analyte (HCQ) will be mirrored by a proportional loss of the internal standard (HCQ-d5).[6]
-
Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS.[7] Since HCQ-d5 has the same chemical properties and a very similar retention time, it experiences the same matrix effects as HCQ.[7]
The mass spectrometer distinguishes between the analyte and the internal standard based on their difference in mass-to-charge ratio (m/z).[5] By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, the variability introduced during the analytical process is normalized. This ratio is then used to determine the concentration of the analyte in the unknown sample by plotting it against a calibration curve.
The logical relationship ensuring accurate quantification is illustrated below.
Principle of Isotope Dilution for Accurate Quantification.
Quantitative Data and Parameters
The successful implementation of HCQ-d5 as an internal standard requires optimized mass spectrometry parameters. The table below summarizes typical parameters for the analysis of Hydroxychloroquine and a deuterated internal standard (in this case, HCQ-d4 is often cited in literature and serves as a representative example).[8][9][10]
| Parameter | Analyte (Hydroxychloroquine) | Internal Standard (HCQ-d4) | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | [8][9] |
| Precursor Ion (Q1) m/z | 336.1 - 336.4 | 340.4 - 342.1 | [8][9][10] |
| Product Ion (Q3) m/z | 247.1 - 247.3 | 251.4 - 253.1 | [8][9][10] |
| Dwell Time | 100 ms | 100 ms | [11] |
| Collision Energy (CE) | Optimized for transition | Optimized for transition | [10] |
Note: The exact m/z values can vary slightly based on instrumentation and specific adducts formed. HCQ-d5 would have a precursor ion m/z of approximately 341.4.
Detailed Experimental Protocol: Plasma Sample Analysis
This section provides a representative protocol for the quantification of HCQ in human plasma using a deuterated internal standard.
4.1 Materials and Reagents
-
Hydroxychloroquine reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA)
-
Ultrapure water
-
Human plasma (blank)
4.2 Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of HCQ and HCQ-d5 in methanol.
-
Working Standard Solutions: Serially dilute the HCQ stock solution with 50:50 ACN/water to prepare calibration standards ranging from approximately 1 to 2000 ng/mL.[10]
-
Internal Standard Working Solution: Dilute the HCQ-d5 stock solution to a fixed concentration (e.g., 50 ng/mL) in 50:50 ACN/water.
4.3 Sample Preparation: Protein Precipitation This protocol is a common, rapid method for sample cleanup.[6]
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the HCQ-d5 internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an LC vial for analysis.
The workflow for this experimental process is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hydroxychloroquine-d5 in Advancing Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research applications of Hydroxychloroquine-d5 (HCQ-d5), a deuterated analog of the widely used antimalarial and immunomodulatory drug, hydroxychloroquine (B89500). The primary application of HCQ-d5 is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its use is critical for enhancing the accuracy, precision, and reliability of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of hydroxychloroquine and its metabolites. While much of the published literature details the use of other deuterated analogs like Hydroxychloroquine-d4 and Desethylchloroquine-d5, the principles and methodologies are directly applicable to HCQ-d5.
Core Applications in Bioanalysis
This compound serves as an ideal internal standard for the quantification of hydroxychloroquine in various biological matrices such as plasma, blood, and urine.[1] The key advantage of using a deuterated standard lies in its chemical and physical similarity to the analyte of interest. This similarity ensures that HCQ-d5 behaves almost identically to the unlabeled hydroxychloroquine during sample preparation, chromatographic separation, and mass spectrometric ionization, thereby effectively compensating for variations in these processes.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing deuterated hydroxychloroquine analogs as internal standards. These values are representative of the performance expected when using this compound in a well-validated bioanalytical method.
Table 1: LC-MS/MS Method Validation Parameters for Hydroxychloroquine Quantification
| Parameter | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Hydroxychloroquine | Human Plasma | 2 - 1000 | 2 | < 15% | < 15% | 88.9 - 94.4 | [2] |
| Hydroxychloroquine | Human Blood | 5 - 2000 | 5 | ≤ 7.86% | ≤ 7.86% | 93.8 - 107.6 | [3] |
| Hydroxychloroquine | Rat Blood | 2.0 - 5000.0 | 2.0 | - | - | - | [4] |
| Hydroxychloroquine | Cynomolgus Macaque Blood | 5.00 - 1000.00 | 5.00 | - | - | - | [5] |
| Hydroxychloroquine | Cynomolgus Macaque Plasma | 2.00 - 200.00 | 2.00 | - | - | - | [5] |
Table 2: Pharmacokinetic Parameters of Hydroxychloroquine in Different Species
| Species | Dose | Matrix | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Human | 200 mg (single oral) | Plasma | 50.3 | 3.74 | - | - | [6] |
| Human | 200 mg (single oral) | Blood | 129.6 | 3.26 | - | - | [6] |
| Cynomolgus Macaque | 3 mg/kg (single oral) | Blood | 292.33 | - | 5978.94 | - | [5] |
| Cynomolgus Macaque | 3 mg/kg (single oral) | Plasma | 36.90 | - | 363.31 | - | [5] |
| Healthy Volunteers | 310 mg base (weekly for 4 weeks) | Plasma | - | - | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioanalytical assays. The following sections outline typical experimental protocols for the quantification of hydroxychloroquine using a deuterated internal standard like HCQ-d5.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Two common methods are protein precipitation and solid-phase extraction.
1. Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
-
Procedure:
-
To 50 µL of a biological sample (e.g., plasma, blood), add 150 µL of a cold protein precipitating agent such as acetonitrile (B52724) or methanol (B129727). This solution should contain the internal standard, this compound, at a known concentration.[1][4]
-
Vortex the mixture vigorously for approximately 30-60 seconds to ensure complete protein precipitation.[1]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.[4]
-
2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can reduce matrix effects and improve assay sensitivity.
-
Procedure:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by deionized water.[1]
-
Loading: To a volume of the biological sample, add the this compound internal standard.[1] Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.
-
Elution: Elute the analyte and the internal standard from the cartridge using a stronger solvent (e.g., methanol or acetonitrile, often with an acid or base modifier).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[1]
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used for the separation of hydroxychloroquine and its metabolites.[4]
-
Mobile Phase: A typical mobile phase consists of a gradient elution with an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[4]
-
Flow Rate: Flow rates are typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of hydroxychloroquine and its analogs.[2][3]
-
Detection: Quantification is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both hydroxychloroquine and the this compound internal standard. Representative MRM transitions for hydroxychloroquine are m/z 336.1 → 247.1 and for a d4 analog are m/z 340.4 → 251.4.[2][3] The specific transition for this compound would be determined based on the position of the deuterium (B1214612) labels.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis and metabolism of hydroxychloroquine.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-Dependent Distribution of Hydroxychloroquine in Cynomolgus Macaques Using Population Pharmacokinetic Modeling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage Conditions for Hydroxychloroquine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxychloroquine-d5 (HCQ-d5). This deuterated analog of hydroxychloroquine (B89500) is a critical tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the quantification of hydroxychloroquine and its metabolites. Ensuring its stability is paramount for accurate and reproducible experimental results.
Overview of this compound Stability
Deuterium-labeled compounds, such as this compound, are generally considered to have similar or slightly enhanced stability compared to their non-labeled counterparts due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic and chemical degradation processes. However, like hydroxychloroquine, HCQ-d5 is susceptible to degradation under certain conditions, particularly exposure to light and strong oxidizing agents.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, adherence to appropriate storage conditions is crucial. These recommendations are based on information for the non-deuterated form and general guidelines for deuterated standards.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Expected Stability |
| Solid | -20°C | Tightly sealed, dry, protected from light | ≥ 2 years |
| 4°C | Tightly sealed, dry, protected from light | Up to 2 years | |
| Room Temperature | Short-term storage only | Varies | |
| In Solution | -80°C | Tightly sealed vials, protected from light | Up to 2 years |
| -20°C | Tightly sealed vials, protected from light | Up to 1 year |
Note: For solutions, it is often recommended to prepare them fresh. If long-term storage is necessary, storing at -80°C is preferable to minimize solvent evaporation and potential degradation. The use of silanized glassware or low-adsorption polypropylene (B1209903) tubes is recommended to prevent adsorption to container surfaces.
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific quantitative data for HCQ-d5 is not extensively published, the degradation profile is expected to be similar to that of hydroxychloroquine.
Table 2: Illustrative Stability of Hydroxychloroquine under Forced Degradation Conditions
| Condition | Stressor | Observation |
| Acidic Hydrolysis | 6.0 M HCl at 60°C for 72 hours | Very stable, minimal degradation observed.[1] |
| Alkaline Hydrolysis | 1.0 M NaOH at 60°C for 70 hours | Stable.[1] |
| 6.0 M NaOH at 70°C for 2.5 hours | Approximately 15% degradation.[1] | |
| Oxidative Degradation | Sodium hypochlorite | Very sensitive, significant degradation.[1] |
| Photolytic Degradation | UV light (254 nm) at 38°C for 40 hours | Approximately 15% degradation.[1] Six photodegradation products have been identified for HCQ.[2] |
| Thermal Degradation | Dry heat | Generally stable, but can lead to the formation of degradation products.[2] |
Disclaimer: The data in Table 2 is based on studies of non-deuterated hydroxychloroquine and is for illustrative purposes. It is strongly recommended that researchers perform in-house stability studies for this compound to confirm these findings.
Experimental Protocol: Stability-Indicating LC-MS/MS Method
The following is a representative protocol for a stability-indicating Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound. This method can be used to assess the stability of the compound under various conditions.
4.1. Materials
-
This compound
-
High-purity solvents (e.g., Methanol, Acetonitrile, Water)
-
Formic acid
-
Volumetric flasks and pipettes
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Reversed-phase C18 analytical column
-
Temperature-controlled storage chambers
4.2. Stock Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Aliquot the stock solution into multiple vials for each storage and stress condition to be tested.
4.3. Stress Conditions
-
Acid Hydrolysis: Add an equal volume of 1 N HCl to an aliquot of the stock solution. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1 N NaOH to an aliquot of the stock solution. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Store at room temperature, protected from light.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm).
-
Thermal Stability: Store vials of the solid compound and solution at elevated temperatures (e.g., 60°C).
4.4. Sample Analysis
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Inject the samples into the LC-MS/MS system.
4.5. LC-MS/MS Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and any degradation products, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for this compound.
4.6. Data Evaluation
-
Calculate the percentage of this compound remaining at each time point relative to a freshly prepared, unstressed standard.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualization of Experimental Workflows
Workflow for a Stability Study of this compound
Caption: Workflow for a typical stability study of this compound.
Use of this compound as an Internal Standard
This compound is most commonly used as an internal standard in bioanalytical methods to quantify hydroxychloroquine in biological matrices like plasma or whole blood.
Caption: Workflow for using HCQ-d5 as an internal standard in bioanalysis.
References
understanding deuterium labeling in analytical standards
An In-depth Technical Guide to Deuterium (B1214612) Labeling in Analytical Standards
Introduction
In the landscape of modern pharmaceutical analysis and research, achieving the highest degree of accuracy and precision is paramount. Deuterium-labeled compounds, a type of stable isotope-labeled (SIL) internal standard, have become indispensable tools, particularly in quantitative bioanalysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2][3] These standards are molecules in which one or more hydrogen atoms have been replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[3] This subtle modification provides a distinct mass signature detectable by mass spectrometry, allowing for precise differentiation from the unlabeled analyte of interest while behaving nearly identically during sample preparation, chromatography, and ionization.[3]
This technical guide provides a comprehensive overview of the core principles, synthesis methodologies, applications, and critical considerations for the use of deuterium-labeled standards for researchers, scientists, and drug development professionals.
Core Principles and Advantages
The utility of deuterium-labeled compounds as internal standards (IS) in quantitative analysis and as tools in pharmacokinetic studies is rooted in their unique physicochemical properties.
Isotope Dilution Mass Spectrometry
The fundamental principle behind using a deuterium-labeled IS is that it will experience the same analytical variations as the target analyte.[4] By adding a known quantity of the labeled standard to a sample at the beginning of the workflow, it can effectively compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3][5] Because the SIL IS is chemically identical to the analyte, it behaves similarly during all stages of the analytical process, but its increased mass allows it to be distinguished by the mass spectrometer.[6] This allows the ratio of the analyte to the IS to be used for accurate quantification.[6]
Key Advantages:
-
Enhanced Accuracy and Precision : By correcting for analytical variability, deuterium-labeled standards significantly improve the accuracy and precision of quantitative assays.[3][4]
-
Compensation for Matrix Effects : Co-eluting deuterium-labeled standards experience similar matrix effects as the analyte, allowing for effective normalization and more reliable data.[3]
-
Improved Method Robustness : The use of these standards leads to more robust and reliable bioanalytical methods, reducing the likelihood of erroneous results.[3]
The Kinetic Isotope Effect (KIE)
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[7] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate.[7] This phenomenon is known as the Kinetic Isotope Effect (KIE). In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[7] By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[7] This "deuterium switch" can lead to desirable pharmacokinetic changes, such as increased drug half-life and reduced formation of toxic metabolites.[7][8][9]
Applications in Research and Drug Development
Deuterium-labeled compounds are essential tools across various scientific fields, including drug development, metabolic studies, and protein research.[]
-
Pharmacokinetic (PK) Studies : In PK studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, deuterium-labeled standards are essential for accurately quantifying the drug and its metabolites in biological matrices.[3][10][11] This allows for the generation of reliable concentration-time profiles needed to determine key PK parameters.[3]
-
Drug Metabolism and Pharmacokinetics (DMPK) Research : Deuterium labeling is a powerful tool for elucidating metabolic pathways.[3] By administering a deuterium-labeled drug, researchers can track the formation of metabolites using mass spectrometry, as the deuterium label will be incorporated into the metabolic products, aiding in their identification.[3]
-
Quantitative Bioanalysis : Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[4][5] They are widely used to ensure that bioanalytical methods meet the stringent guidelines for validation set by regulatory agencies like the FDA and EMA.[3][12]
-
NMR Spectroscopy : Deuterated solvents are routinely used in NMR spectroscopy to avoid overwhelming signals from solvent protons.[10][13] Furthermore, deuterium labeling of larger proteins can simplify complex spectra and aid in structural analysis.[14][15]
Synthesis of Deuterium-Labeled Compounds
The introduction of deuterium into organic molecules can be achieved through several synthetic methods. The choice of method depends on the desired site of labeling, molecular stability, and the required level of deuterium incorporation.[2]
-
Catalytic Hydrogen-Deuterium (H/D) Exchange : This is a common method where hydrogen atoms are directly exchanged for deuterium.[16][17] These reactions can often be carried out on the target molecule or a late-stage intermediate using a deuterium source like D₂O and a catalyst, making the method efficient.[17]
-
Reduction with Deuterium-Containing Reagents : Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) are used to introduce deuterium atoms with high stereospecificity during the reduction of functional groups like ketones or esters.[2][18]
-
De Novo Synthesis : This approach involves using deuterated building blocks in a multi-step synthesis to construct the final labeled molecule. While potentially more complex, it offers greater flexibility in the position and number of isotopic substitutions.[16]
Data Presentation: Quantitative Summaries
The use of deuterium-labeled standards provides quantifiable improvements in analytical assays and can significantly alter the pharmacokinetic properties of drug candidates.
Table 1: Comparison of Internal Standard (IS) Performance in Bioanalysis This table illustrates the improvement in assay performance when switching from a structural analog IS to a deuterium-labeled (SIL) IS for two different drugs.
| Analyte | Internal Standard Type | Mean Bias (%) | Coefficient of Variation (CV) (%) |
| Kahalalide F[4] | Structural Analog | 96.8 | Not Reported |
| Kahalalide F[4] | Deuterated (SIL) | 100.3 | Not Reported |
| Sirolimus[4] | Structural Analog | Not Reported | 7.6 - 9.7 |
| Sirolimus[4] | Deuterated (SIL) | Not Reported | 2.7 - 5.7 |
Table 2: Example Pharmacokinetic Parameters of a Parent Drug vs. its Deuterated Analog This table summarizes how deuteration at a site of metabolism can alter key pharmacokinetic parameters, leveraging the Kinetic Isotope Effect.
| Parameter | Parent Drug (Non-Deuterated) | Deuterated Drug | Typical Change with Deuteration |
| Half-life (t½) | Shorter | Longer | Increased drug exposure[7] |
| Maximum Concentration (Cmax) | Lower | Higher | Increased peak exposure |
| Area Under the Curve (AUC) | Lower | Higher | Increased total drug exposure[7] |
| Clearance (CL/F) | Higher | Lower | Slower removal from the body[8] |
Table 3: Isotopic Purity of Selected Deuterium-Labeled Compounds Isotopic purity is a critical parameter for an analytical standard. This table shows the calculated isotopic purity for several commercially available labeled compounds.
| Compound | Calculated Isotopic Purity (%) |
| Benzofuranone derivative (BEN-d₂) | 94.7[19] |
| Tamsulosin-d₄ (TAM-d₄) | 99.5[19] |
| Oxybutynin-d₅ (OXY-d₅) | 98.8[19] |
| Eplerenone-d₃ (EPL-d₃) | 99.9[19] |
| Propafenone-d₇ (PRO-d₇) | 96.5[19] |
Experimental Protocols & Methodologies
Detailed and robust protocols are essential for the successful application of deuterium-labeled standards.
Protocol 1: General Sample Preparation (Protein Precipitation) for LC-MS/MS Analysis
This protocol describes a common method for preparing biological samples for quantitative analysis.[3]
-
Aliquoting : Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.[3]
-
Internal Standard Spiking : Add 10 µL of the deuterium-labeled internal standard working solution (at a known concentration) to each sample, calibrator, and quality control (QC) sample.[3]
-
Vortexing : Briefly vortex the samples to ensure thorough mixing.[3]
-
Protein Precipitation : Add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol) to each tube.[3]
-
Vortexing and Centrifugation : Vortex the tubes vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.[3]
-
Evaporation : Evaporate the supernatant to dryness under a stream of nitrogen gas.[3]
-
Reconstitution : Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) before injection into the LC-MS/MS system.[3]
Protocol 2: Example Synthesis of a Deuterated Compound (1-Phenylethanol-d₁)
This protocol details the reductive deuteration of acetophenone (B1666503) to produce deuterated 1-phenylethanol.[2]
-
Reaction Setup : Dissolve acetophenone (1 mmol) in deuterated methanol (B129727) (CH₃OD, 5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling : Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition : Add sodium borodeuteride (NaBD₄, 1.1 mmol) portion-wise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching : Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution (5 mL).[2]
-
Extraction : Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).[2]
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification : Purify the crude product by flash chromatography on silica (B1680970) gel to yield deuterated 1-phenylethanol.[2]
-
Analysis : Analyze the product by ¹H NMR and mass spectrometry to confirm deuteration and purity.[2]
Protocol 3: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general method for assessing the isotopic purity of a labeled compound.[20][21]
-
Sample Preparation : Prepare a dilute solution of the deuterium-labeled compound in a suitable solvent (e.g., 1 µg/mL in acetonitrile/water).
-
Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-Orbitrap) capable of resolving the H/D isotopolog ions.
-
Analysis : Infuse the sample directly or via an LC system into the mass spectrometer operating in full scan mode.[20]
-
Data Acquisition : Acquire high-resolution mass spectra, ensuring sufficient resolution to distinguish between the different isotopolog peaks (D₀, D₁, D₂, etc.).[20]
-
Data Analysis : Integrate the peak areas or intensities for each isotopolog ion.
-
Calculation : Calculate the isotopic purity (enrichment) by dividing the intensity of the desired deuterated isotopolog by the sum of intensities of all isotopologs and multiplying by 100.
Mandatory Visualizations
Diagrams illustrating key workflows and principles provide a clear visual summary for complex processes.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Use of deuterium labeling in NMR: overcoming a sizeable problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. hwb.gov.in [hwb.gov.in]
- 18. researchgate.net [researchgate.net]
- 19. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Spectroscopic Analysis of Hydroxychloroquine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Hydroxychloroquine-d5 (HCQ-d5), a deuterated analog of the antimalarial and immunomodulatory drug Hydroxychloroquine (B89500). The primary application of HCQ-d5 is as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use is critical for achieving accurate and precise measurements of Hydroxychloroquine and its metabolites in complex biological matrices.
Introduction to this compound
Hydroxychloroquine undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, into metabolites such as desethylhydroxychloroquine (DHCQ) and desethylchloroquine (B194037) (DCQ)[1]. To accurately quantify the parent drug and its metabolites for pharmacokinetic and therapeutic drug monitoring studies, stable isotope-labeled internal standards are indispensable. Deuterated analogs like this compound are ideal for this purpose because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for analytical variability[2]. The synthesis of deuterated Hydroxychloroquine, including a [2H5] variant, has been described, with mass spectrometry confirming over 98% deuterium (B1214612) enrichment[1].
Mass Spectrometry in the Analysis of Hydroxychloroquine and its Analogs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Hydroxychloroquine and its metabolites in biological samples[3]. The use of a deuterated internal standard like this compound is a cornerstone of robust LC-MS/MS-based bioanalytical methods[3].
Quantitative Data
The following tables summarize key mass spectrometric parameters for the analysis of Hydroxychloroquine and its related compounds. While specific data for HCQ-d5 is not widely published, the parameters for HCQ-d4 are presented as a close surrogate, and the principles of analysis are identical.
Table 1: Mass Spectrometry Parameters for Hydroxychloroquine and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Hydroxychloroquine (HCQ) | 336.1 | 247.1 | [4] |
| Hydroxychloroquine-d4 (HCQ-d4) | 342.1 | 253.1 | [4] |
Table 2: LC-MS/MS Method Parameters for the Analysis of Hydroxychloroquine and its Metabolites
| Parameter | Value | Reference |
| Chromatography | ||
| Column | PFP column (2.0 × 50 mm, 3 μm) | [4] |
| Mobile Phase | Gradient elution | [4] |
| Flow Rate | 0.5 mL/min | |
| Total Run Time | 3.5 min | [4] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [4] |
| Calibration Range | ||
| HCQ | 2–1000 ng/mL | [4] |
| Desethylhydroxychloroquine (DHCQ) | 1–500 ng/mL | [4] |
| Bisdesethylchloroquine (BDCQ) | 0.5–250 ng/mL | [4] |
Experimental Protocol: Quantitative Analysis of Hydroxychloroquine using a Deuterated Internal Standard
The following is a representative protocol for the quantification of Hydroxychloroquine in human plasma using a deuterated internal standard, based on established methods[4].
1. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Hydroxychloroquine and this compound (as the internal standard) in an appropriate solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.
-
Prepare a series of working standard solutions of Hydroxychloroquine by serial dilution of the stock solution to create a calibration curve.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration.
2. Sample Preparation:
-
To a small volume of plasma sample (e.g., 20 μL), add the internal standard working solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up[4].
3. LC-MS/MS Analysis:
-
Inject the prepared sample supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column and mobile phase gradient.
-
Detect the analytes using a tandem mass spectrometer operating in positive ESI and MRM mode. The specific precursor and product ion transitions for Hydroxychloroquine and the deuterated internal standard are monitored.
4. Data Analysis:
-
Quantify the concentration of Hydroxychloroquine in the samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration using the calibration curve generated from the working standards.
Other Spectroscopic Techniques
While mass spectrometry is central to the quantitative use of HCQ-d5, other spectroscopic techniques are vital for the structural characterization of Hydroxychloroquine itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of Hydroxychloroquine[5][6].
Table 3: Characteristic ¹H and ¹³C NMR Chemical Shifts for Hydroxychloroquine
| Nucleus | Key Chemical Shifts (ppm) | Reference |
| ¹H NMR (in D₂O) | Signals corresponding to aromatic protons on the quinoline (B57606) ring and aliphatic protons on the side chain. | [5][6] |
| ¹³C NMR (in D₂O) | Resonances for the carbon atoms of the quinoline core and the aliphatic side chain. | [5][6] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the Hydroxychloroquine molecule.
Table 4: Key FT-IR Absorption Bands for Hydroxychloroquine Sulphate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1660.23 | C=C stretching in the aromatic ring | [7] |
| 1444.54 | C-H bending | [7] |
| 1138.21 | C-O stretching | [7] |
| 2360.22 | S-O stretching (from sulphate salt) | [7] |
Visualizations
Metabolic Pathway of Hydroxychloroquine
The metabolic fate of Hydroxychloroquine is crucial for understanding its pharmacology. The primary metabolic steps involve N-dealkylation by CYP enzymes[1].
Caption: Metabolic pathway of Hydroxychloroquine.
Analytical Workflow for Quantification using a Deuterated Internal Standard
The general workflow for quantifying an analyte in a biological matrix using a stable isotope-labeled internal standard is a multi-step process designed to ensure accuracy and reproducibility.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative estimation of hydroxychloroquine sulphate in pharmaceutical dosage form by FT-IR spectroscopy - Int J Pharm Chem Anal [ijpca.org]
Commercial Sources and Availability of Hydroxychloroquine-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of Hydroxychloroquine-d5. This deuterated analog of Hydroxychloroquine (B89500) is a critical tool in bioanalytical studies, particularly in pharmacokinetic and metabolic research, where it serves as an ideal internal standard for mass spectrometry-based quantification.
Commercial Availability
This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds and pharmaceutical reference standards. These companies offer the product for research purposes, often with detailed characterization data. Key commercial suppliers include:
-
Daicel Pharma Standards: A prominent supplier of pharmaceutical impurities and labeled compounds, Daicel offers this compound and other related deuterated standards. They emphasize that their products are accompanied by a detailed Certificate of Analysis (CoA) which includes data from 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis.
-
Axios Research: This supplier provides a range of deuterated standards, including various isotopologues of hydroxychloroquine and its metabolites. Their products are intended for analytical method development, validation, and quality control applications.
-
MedChemExpress: A global supplier of research chemicals and biochemicals, MedChemExpress lists this compound and related deuterated compounds in their catalog, often providing purity information and sample analytical data on their website.
Other suppliers of deuterated standards and related impurities include SynZeal and Veeprho. For specific needs or bulk quantities, several of these suppliers also offer custom synthesis services.
Quantitative Data
The following table summarizes the key technical specifications for commercially available this compound. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for precise data.
| Parameter | Typical Specification | Supplier Examples | Catalog Number Examples |
| Chemical Name | 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl-d5)amino)ethan-1-ol | Daicel, Axios, MedChemExpress | DCTI-A-038 (Daicel) |
| CAS Number | 1185147-13-3 (d5 labeled) | Multiple Suppliers | N/A |
| Molecular Formula | C₁₈H₂₁D₅ClN₃O | Daicel Pharma Standards[1] | N/A |
| Molecular Weight | 340.91 g/mol | Daicel Pharma Standards[1] | N/A |
| Chemical Purity | ≥98% (typically by HPLC) | MedChemExpress (for unlabeled HCQ) | N/A |
| Isotopic Purity | ≥99 atom % D | General expectation for high-quality standards | N/A |
| Formulation | Solid (Powder/Crystalline) | Most Suppliers | N/A |
Note: Specific values for chemical and isotopic purity should be confirmed with the supplier's Certificate of Analysis for the purchased lot.
Synthesis and Quality Control
The synthesis of this compound typically involves the introduction of deuterium (B1214612) atoms at the ethyl group of the side chain. One described synthetic route involves the reaction of a suitable bromoquine derivative with [2H4] 2-(ethylamino)ethanol. The deuterated starting material is key to achieving high isotopic enrichment.
Quality control for deuterated standards is a critical process to ensure their utility in quantitative bioanalysis. Suppliers of high-quality this compound will provide a comprehensive Certificate of Analysis detailing the results of various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and assess the isotopic enrichment by analyzing the mass distribution of the labeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the deuterium labels.
Experimental Protocols: Use as an Internal Standard in LC-MS/MS
This compound is primarily used as an internal standard in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Hydroxychloroquine in biological matrices such as whole blood, plasma, or serum. The following is a representative protocol adapted from a validated method for the analysis of Hydroxychloroquine and its metabolites[2].
Materials and Reagents
-
Hydroxychloroquine (analyte) reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human whole blood/plasma (blank matrix)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Hydroxychloroquine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Hydroxychloroquine stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the biological sample (blank, calibration standard, quality control, or unknown sample), add 150 µL of the internal standard working solution.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water or an ammonium formate buffer.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A suitable gradient elution to separate Hydroxychloroquine from endogenous matrix components.
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydroxychloroquine: m/z 336.2 → 247.1 (Quantifier), 336.2 → 146.1 (Qualifier)
-
This compound: m/z 341.2 → 252.1 (Quantifier)
-
-
Data Analysis
The concentration of Hydroxychloroquine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.
Visualizations
Caption: A typical experimental workflow for the quantification of Hydroxychloroquine using this compound as an internal standard.
Caption: A simplified logical relationship diagram for the synthesis and quality control of this compound.
References
Navigating the Isotopic Frontier: A Technical Guide to the Safety and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, heavy isotope deuterium (B1214612), are increasingly pivotal in pharmaceutical research and development. The strategic incorporation of deuterium can significantly modify a molecule's metabolic fate, often leading to improved pharmacokinetic profiles, enhanced therapeutic efficacy, and potentially a more favorable safety profile. This alteration is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than the corresponding carbon-hydrogen (C-H) bond.
While these properties offer exciting therapeutic possibilities, the unique nature of deuterated compounds necessitates specific safety and handling considerations. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage deuterated compounds in a laboratory setting, ensuring both personnel safety and the integrity of these valuable materials.
Toxicological Profile of Deuterated Compounds
Deuterium itself is a stable, non-radioactive isotope of hydrogen and is naturally present in small amounts in the human body and the environment.[1] Deuterated compounds are generally considered to have toxicological profiles similar to their non-deuterated (protio) counterparts. However, the kinetic isotope effect can influence the rate of metabolism, potentially altering the toxicity profile.
1.1. General Toxicity Considerations
The primary determinant of a deuterated compound's toxicity is the inherent toxicity of the parent molecule. Deuteration does not typically introduce new toxicological endpoints but can modulate the existing ones. For instance, if a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that site can slow down the formation of this metabolite, potentially reducing toxicity. Conversely, if deuteration shunts metabolism to an alternative pathway that produces a more toxic metabolite, the overall toxicity could increase.[2]
1.2. Comparative Toxicity Data
Table 1: Comparative Toxicity Data of Selected Solvents
| Compound | Form | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) | Key Hazards |
| Chloroform (B151607) | Non-deuterated | 695 - 908 mg/kg[1][3] | 10.5 - 125 mg/L (4h)[3][4] | Harmful if swallowed, Causes skin and eye irritation, Toxic if inhaled, Suspected of causing cancer and damaging fertility or the unborn child, Causes damage to organs through prolonged or repeated exposure.[3] |
| Chloroform-d | Deuterated | 908 mg/kg[5] | 3.1 mg/L (4h) (ATE)[6] | Harmful if swallowed, Causes skin and eye irritation, Toxic if inhaled, Suspected of causing cancer and damaging fertility or the unborn child, Causes damage to organs through prolonged or repeated exposure.[5][6] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Non-deuterated | 14,500 - 28,300 mg/kg[7][8] | > 5.33 mg/L (4h)[7][8] | Combustible liquid, Readily absorbed through skin.[9][10] |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | Deuterated | No data available | No data available | Combustible liquid, May be harmful if inhaled or absorbed through skin.[9][11] |
ATE: Acute Toxicity Estimate. Data is sourced from Safety Data Sheets and toxicological overviews. The hazards listed are representative and not exhaustive.
Physical Properties and Stability
The physical properties of deuterated compounds are very similar to their protio counterparts, with minor differences arising from the increased mass of deuterium. These differences can be important for certain applications and for ensuring the stability and isotopic purity of the compound.
Table 2: Comparative Physical Properties of Selected Solvents
| Property | Chloroform (CHCl₃) | Chloroform-d (CDCl₃) | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide-d6 (DMSO-d₆) |
| Molar Mass ( g/mol ) | 119.38[3] | 120.38[12][13] | 78.13[14] | 84.17[11] |
| Boiling Point (°C) | ~61[13] | 60.9 - 61[12][13] | 189[15] | 189 |
| Melting Point (°C) | -63.5 | -64[12][13] | 18.5[15] | 20.2[11] |
| Density (g/mL at 25°C) | ~1.48 | 1.500[10][12] | 1.1004[14] | 1.190 |
2.1. Hygroscopicity and Isotopic Exchange
A primary concern in the handling and storage of deuterated compounds is their hygroscopic nature and the potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture. This can lead to a decrease in the isotopic purity of the compound, compromising its utility in sensitive applications such as NMR spectroscopy and as internal standards in mass spectrometry.
Handling and Storage Guidelines
Proper handling and storage procedures are critical to maintain the chemical and isotopic integrity of deuterated compounds and to ensure the safety of laboratory personnel.
3.1. General Handling Precautions
-
Work in a Well-Ventilated Area: Always handle deuterated compounds in a well-ventilated area, such as a fume hood, especially for volatile or toxic substances.
-
Use an Inert Atmosphere: For compounds that are particularly sensitive to moisture and isotopic exchange, handling under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended. This can be achieved using a glove box or by employing Schlenk line techniques.
-
Avoid Inhalation, Ingestion, and Skin Contact: Follow standard laboratory safety practices to avoid exposure. Wear appropriate personal protective equipment (PPE) as determined by a risk assessment.
-
Equilibrate to Room Temperature: Before opening, allow sealed containers of deuterated compounds, especially those stored at low temperatures, to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container.
3.2. Storage Recommendations
-
Temperature: Store deuterated compounds at the temperature recommended by the manufacturer, typically in a cool, dry place. For long-term storage, refrigeration or freezing may be necessary.
-
Protection from Light and Moisture: Store in tightly sealed, light-resistant containers (e.g., amber vials) to protect from light and moisture.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere is advisable.
-
Desiccation: Storing containers within a desiccator can provide an additional layer of protection against moisture.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is based on a thorough risk assessment of the specific deuterated compound and the procedure being performed. The hazards of the deuterated compound are generally considered to be the same as its non-deuterated counterpart.
4.1. Eye and Face Protection:
-
Safety glasses with side shields are the minimum requirement.
-
Chemical splash goggles should be worn when there is a risk of splashing.
-
A face shield, in addition to goggles, is recommended when handling larger quantities or when there is a significant splash hazard.
4.2. Skin Protection:
-
Lab Coats: A lab coat appropriate for the level of risk should be worn. For flammable materials, a flame-resistant lab coat is necessary.
-
Gloves: The choice of glove material depends on the chemical resistance to the specific solvent or compound. Nitrile gloves are a common choice for incidental contact, but for prolonged contact or with highly aggressive chemicals, other materials like butyl rubber or neoprene may be required. Always consult the glove manufacturer's compatibility chart.
4.3. Respiratory Protection:
-
Respiratory protection is typically not required when working in a properly functioning fume hood.
-
If there is a risk of inhaling hazardous vapors, dust, or aerosols, and engineering controls are not sufficient, an appropriate respirator must be used. The type of respirator and cartridge should be selected based on the specific hazard.
Waste Disposal
The disposal of deuterated compounds should follow the same procedures as for their non-deuterated analogues, in accordance with local, state, and federal regulations. The primary consideration is the chemical hazard of the compound, not its isotopic labeling. However, due to the high cost of some deuterated materials, recycling or recovery may be an option for certain waste streams, such as deuterated solvents.
Experimental Protocols
6.1. Protocol for Hygroscopicity Testing
This protocol outlines a general procedure for assessing the hygroscopicity of a deuterated compound.
-
Objective: To determine the moisture absorption characteristics of a powdered deuterated compound under controlled humidity conditions.
-
Materials:
-
Deuterated compound (powder)
-
Controlled humidity chamber or desiccator with a saturated salt solution (e.g., sodium chloride for ~75% relative humidity)
-
Analytical balance
-
Weighing containers (e.g., glass vials)
-
-
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the deuterated powder (e.g., 10-20 mg) into a pre-weighed container.
-
Initial Weighing: Record the initial weight of the sample and container (W₀).
-
Conditioning: Place the open container with the sample into the controlled humidity chamber at a specified temperature (e.g., 25°C).
-
Weighing at Intervals: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), remove the container from the chamber and immediately weigh it. Record the weight at each time point (Wₜ).
-
Calculation: Calculate the percentage weight gain at each time point using the formula: % Weight Gain = [(Wₜ - W₀) / W₀] * 100
-
Equilibrium: Continue the measurements until the weight becomes constant, indicating that equilibrium has been reached.
-
Data Analysis: Plot the percentage weight gain against time to visualize the rate and extent of moisture absorption.
-
6.2. Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general method for comparing the metabolic stability of a deuterated compound to its non-deuterated counterpart.
-
Objective: To determine the rate of disappearance of a deuterated compound and its non-deuterated analogue when incubated with liver microsomes.
-
Materials:
-
Deuterated and non-deuterated test compounds
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile (B52724) (quenching solution)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound to the incubation mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. Compare the half-lives of the deuterated and non-deuterated compounds.
-
Visualized Workflows and Logical Diagrams
7.1. Signaling Pathways and Metabolic Switching
Deuteration can alter the metabolic fate of a drug, sometimes leading to "metabolic switching," where a secondary metabolic pathway becomes more prominent. The following diagram illustrates a hypothetical scenario where deuteration at a primary metabolic site shunts the metabolism towards an alternative pathway.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. NMR Solvent Data Chart | PDF | Deuterium | Nuclear Magnetic Resonance Spectroscopy [scribd.com]
- 3. fishersci.com [fishersci.com]
- 4. media.laballey.com [media.laballey.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
- 7. fishersci.com [fishersci.com]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. unmc.edu [unmc.edu]
- 10. thomassci.com [thomassci.com]
- 11. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
Methodological & Application
Application Note: Quantitative Analysis of Hydroxychloroquine in Biological Matrices using a Validated LC-MS/MS Method with Hydroxychloroquine-d4 as an Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of hydroxychloroquine (B89500).
Introduction Hydroxychloroquine (HCQ) is an antimalarial drug also widely used as an immunomodulator for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1] Given its significant pharmacokinetic variability and the correlation between blood concentrations and clinical outcomes, therapeutic drug monitoring is crucial.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs in complex biological matrices.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as hydroxychloroquine-d4 (HCQ-d4), is the gold standard for quantitative bioanalysis as it effectively corrects for matrix effects and variations during sample preparation and instrument analysis.[4]
Note: While the topic specifies Hydroxychloroquine-d5, the predominant and well-documented stable isotope-labeled internal standard in scientific literature is Hydroxychloroquine-d4 (HCQ-d4). This document will proceed with protocols and data pertaining to HCQ-d4.
Principle of the Method This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of hydroxychloroquine in biological samples such as whole blood or plasma. The sample is first subjected to a simple protein precipitation step, where a known concentration of the internal standard (HCQ-d4) is added.[1] After centrifugation, the clear supernatant is injected into the LC system, where HCQ and HCQ-d4 are chromatographically separated from other matrix components. The analytes are then ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4] Specific precursor-to-product ion transitions are monitored for both the analyte (HCQ) and the internal standard (HCQ-d4), ensuring high selectivity and sensitivity. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting it against the concentration of the calibration standards.
Experimental Protocols
1. Materials and Reagents
-
Hydroxychloroquine (HCQ) reference standard
-
Hydroxychloroquine-d4 (HCQ-d4) internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Ammonium acetate
-
Blank human plasma or whole blood (with K2 or K3 EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of HCQ and HCQ-d4 by dissolving the accurately weighed reference standards in a suitable solvent like methanol or water. Store at -20°C.
-
Working Solutions: Prepare intermediate working solutions of HCQ for calibration standards (CS) and quality control (QC) samples by serially diluting the stock solution with a mixture of methanol and water (1:1, v/v).[5] A typical calibration range is 2-1000 ng/mL or 5-2000 ng/mL.[4][6]
-
Internal Standard (IS) Working Solution: Prepare a working solution of HCQ-d4 (e.g., 100 ng/mL) by diluting the IS stock solution with acetonitrile or 50% methanol.[1][6]
-
Calibration Standards and QCs: Prepare CS and QC samples by spiking the appropriate amount of HCQ working solution into blank biological matrix (plasma or whole blood) to achieve the desired concentrations.
3. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for extracting HCQ from biological samples.[1][3]
-
Pipette 50 µL of the sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Add 200 µL of the IS working solution in acetonitrile (containing 100 ng/mL HCQ-d4).[1]
-
Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.[1]
-
Centrifuge the tubes at high speed (e.g., 14,500 x g) for 10 minutes at room temperature.[1]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) directly into the LC-MS/MS system for analysis.[1]
LC-MS/MS Method Parameters
The following tables summarize typical instrument conditions. Optimization is recommended for specific instruments and applications.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Agilent ZORBAX Eclipse XDB-C8 (50 x 2.1 mm, 5 µm)[4] | ZORBAX SB-C8 (150 x 2.1 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] | 0.2% Formic Acid + 10 mmol/L Ammonium Acetate in Water[1] |
| Mobile Phase B | Acetonitrile[4] | Methanol[1] |
| Flow Rate | 0.5 mL/min[4] | 0.25 mL/min[1] |
| Column Temp. | Ambient (Not specified) | 40°C[1] |
| Gradient | Isocratic: 94% A, 6% B[4] | Gradient: 95% A for 1 min, ramp to 5% A, hold until 4 min[1] |
| Injection Volume | Not specified (typically 5-10 µL) | 5 µL[1] |
| Run Time | 3 min[4] | 4 min[1] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode[3][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][3] |
| Capillary Voltage | ~4500 V[1] |
| Source Temp. | ~500°C[6] |
| Drying Gas Temp. | ~320°C[1] |
| Drying Gas Flow | ~10 L/min[1] |
| Nebulizer Pressure | ~45 psi[1] |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Hydroxychloroquine (HCQ) | 336.1 / 336.4 | 247.1 / 247.3 | [3][4][6] |
| Hydroxychloroquine-d4 (IS) | 340.4 / 342.1 | 251.4 / 253.1 |[3][6] |
Method Validation and Performance
A summary of typical method validation results from published literature is presented below.
Table 4: Summary of Method Performance Characteristics
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 5 - 2000 ng/mL | [4] |
| 2 - 1000 ng/mL | [6] | |
| 1 - 2000 ng/mL | [3] | |
| Correlation Coefficient (r²) | > 0.998 | [3][5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [5] |
| 1 ng/mL | [3] | |
| 5 ng/mL | [4] | |
| Intra-day Precision (%RSD) | ≤ 8.33% | [5] |
| Inter-day Precision (%RSD) | ≤ 7.86% | [4] |
| Accuracy | 97.9% - 106.0% | [5] |
| 93.8% - 107.6% | [4] |
| Recovery | 88.9% - 94.4% |[7] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.
Caption: Experimental workflow for HCQ quantification.
References
- 1. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring (TDM) of Hydroxychloroquine in Whole Blood: Analysis of over 10,000 Patient Results Using Lab Developed Liquid Chromatography Tandem Mass Spectrometry - ACR Meeting Abstracts [acrabstracts.org]
- 3. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Hydroxychloroquine Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of hydroxychloroquine (B89500) (HCQ) in biological matrices, such as whole blood and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Hydroxychloroquine-d4 or a similar deuterated variant, is crucial for achieving accurate and precise quantification by compensating for variability during sample preparation and analysis.[1][2][3] While Hydroxychloroquine-d5 is specified, the literature more commonly reports the use of Hydroxychloroquine-d4. The analytical principles and performance characteristics are highly comparable, and thus the following protocols are based on the widely validated use of deuterated HCQ as an internal standard.[2]
Introduction
Hydroxychloroquine is an antimalarial drug also widely used in the treatment of autoimmune diseases.[4] Therapeutic drug monitoring of HCQ is essential to ensure efficacy, patient adherence, and safety.[5][6] LC-MS/MS has become the preferred method for the quantification of HCQ and its metabolites due to its high sensitivity and selectivity.[7][8] This document outlines a validated bioanalytical method for the determination of HCQ, often concurrently with its major metabolites desethylhydroxychloroquine (DHCQ) and bisdesethylchloroquine (BDCQ).[7]
Experimental Protocols
Materials and Reagents
-
Hydroxychloroquine (HCQ) reference standard
-
Hydroxychloroquine-d4 (or other deuterated HCQ) as internal standard (IS)
-
Metabolite reference standards (DHCQ, BDCQ) if required[7][9]
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water[9]
-
Formic acid or ammonium (B1175870) acetate[9][10]
Sample Preparation
A simple and rapid protein precipitation method is commonly employed for the extraction of HCQ and its metabolites from biological samples.[4][9][10]
Protocol: Protein Precipitation
-
Aliquot 50-100 µL of the biological sample (whole blood or plasma) into a microcentrifuge tube.[4][13]
-
Add the deuterated internal standard solution.
-
Add a precipitating agent, such as acetonitrile or methanol (typically 3 volumes of the sample volume).[3][9]
-
Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.[4]
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[4][11]
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.[3][4]
Alternatively, solid-phase extraction (SPE) can be used for cleaner sample extracts.[7][14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instruments.
Table 1: Typical LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | A suitable UHPLC or HPLC system |
| Column | C18 or Pentafluorophenyl (PFP) column (e.g., 50 x 4.6 mm, 3 µm)[7][10][11] |
| Mobile Phase | A: 0.1-0.2% Formic acid in water or an ammonium formate (B1220265) buffer[10][11] B: 0.1% Formic acid in methanol or acetonitrile[10] |
| Gradient | Gradient elution is typically used for optimal separation. |
| Flow Rate | 0.45 - 0.5 mL/min[10][11] |
| Column Temperature | 40 °C[10] |
| Injection Volume | 10 µL[11] |
| Mass Spectrometer | A triple quadrupole mass spectrometer[11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7][11] |
Table 2: Example MRM Transitions for HCQ and Deuterated IS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxychloroquine (HCQ) | 336.1 | 247.1[7] |
| Hydroxychloroquine-d4 (HCQ-d4) | 342.1 | 253.1[7] |
Data Presentation
The following tables summarize the quantitative performance data from various validated methods for HCQ analysis using a deuterated internal standard.
Table 3: Linearity and Sensitivity of HCQ Quantification
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Mouse Blood & Tissues | 1 - 2000 | 1 | ≥ 0.998 | [10] |
| Human Whole Blood | 2 - 500 | 2 | Not Specified | [11] |
| Human Whole Blood | 25 - 2000 | 25 | > 0.99 | [13] |
| Human Plasma | 2 - 1000 | 2 | Not Specified | [7] |
| Oral Fluid & Whole Blood | 50 - 2000 | 50 | 0.999 | [5] |
| Human Plasma | 0.5 - 500 | 0.5 | 0.998 | [12] |
Table 4: Precision and Accuracy of HCQ Quantification
| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Human Whole Blood | 2, 20, 100, 500 | 3.45, 0.7, 0.97, 2.18 | 2.79, 1.73, 1.31, 0.80 | Within acceptable limits | [11] |
| Human Whole Blood | Not Specified | < 18.2 | < 18.2 | 84 - 113 | [13] |
| Oral Fluid & Whole Blood | 150, 750, 1250 | 1.2 - 9.7 | 1.1 - 14.2 | 85.3 - 118.5 | [5] |
| Human Plasma | 0.5, 20, 400 | 1.57 - 8.33 | Not Specified | 97.91 - 106.02 | [12][15] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Hydroxychloroquine.
Logical Relationship Diagram
Caption: Role of the internal standard in quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. UHPLC-MS/MS Method for Determination of Hydroxychloroquine and Its Main Metabolites in Oral Fluid and Whole Blood for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Hydroxychloroquine in Blood Using Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry (TFLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 12. shimadzu.com [shimadzu.com]
- 13. Development, validation and clinical application of a LC-MS/MS method for the simultaneous quantification of hydroxychloroquine and its active metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. unitedchem.com [unitedchem.com]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols for Pharmacokinetic Studies Using Hydroxychloroquine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ), an antimalarial drug, is also widely used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1][2] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) for its ability to minimize analytical variability.[3] Hydroxychloroquine-d5 (HCQ-d5), a deuterated analog of HCQ, serves as an ideal internal standard for these studies, ensuring high accuracy and precision.
Stable isotope-labeled internal standards like HCQ-d5 are chemically identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[3] This co-elution and co-ionization effectively compensates for variations in extraction recovery and matrix effects, which can significantly impact the reliability of pharmacokinetic data.[3][4]
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, including sample preparation, LC-MS/MS analysis, and data interpretation.
Data Presentation: Pharmacokinetic Parameters of Hydroxychloroquine
The following tables summarize key pharmacokinetic parameters of hydroxychloroquine from studies in healthy volunteers and specific patient populations. These values can serve as a reference for researchers designing and interpreting new pharmacokinetic studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Hydroxychloroquine in Healthy Volunteers
| Parameter | Matrix | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (days) | Reference |
| HCQ | Whole Blood | 200 mg | 120-170 | 3-4 | N/A | 19-28 | [5] |
| HCQ | Blood | 200 mg | 129.6 (mcg/L) | 3.26 | N/A | N/A | [6] |
| HCQ | Plasma | 200 mg | 50.3 (mcg/L) | 3.74 | N/A | N/A | [6] |
| HCQ | Plasma | 0.2 g | N/A | N/A | N/A | N/A | [1] |
Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC₀₋t: Area under the concentration-time curve from time zero to the last measurable concentration, t½: Elimination half-life. N/A: Not Available.
Table 2: Pharmacokinetic Parameters of Hydroxychloroquine and its Metabolites
| Analyte | Cmax (nmol/ml) | AUCinf (nmol·h/ml) | Reference |
| Hydroxychloroquine (HCQ) | 1.22 ± 0.40 | 102.3 ± 60.8 | [7] |
| Desethylchloroquine (DCQ) | 0.06 ± 0.03 | 37.7 ± 16.9 | [7] |
| Bisdesethylchloroquine (BDCQ) | 0.36 ± 0.64 | 53.6 ± 44.5 | [7] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Bioanalytical Method for Quantification of Hydroxychloroquine in Human Plasma using LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of hydroxychloroquine and its metabolites in human plasma, employing Hydroxychloroquine-d4 as an internal standard. The principles are directly applicable to using this compound.
Materials and Reagents:
-
Hydroxychloroquine (HCQ) reference standard
-
Desethylhydroxychloroquine (DHCQ) and Bisdesethylchloroquine (BDCQ) reference standards
-
This compound (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu Prominence 20ADXR)
-
Tandem Mass Spectrometer (e.g., Sciex API5000)
-
Analytical Column (e.g., PFP column, 2.0 × 50 mm, 3 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of HCQ, DHCQ, BDCQ, and HCQ-d5 in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water to achieve desired concentrations for calibration standards and quality controls.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with appropriate volumes of the working solutions to prepare calibration standards at concentrations ranging from 2 to 1000 ng/mL for HCQ.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 20 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the HCQ-d5 internal standard working solution.
-
Vortex mix the samples.
-
Perform solid-phase extraction according to the manufacturer's protocol for the selected SPE cartridges.
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: PFP column (2.0 × 50 mm, 3 µm)
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.05% TFA in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
A gradient elution can be optimized to achieve good separation of the analytes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the following MRM transitions:
-
-
-
Data Analysis:
-
Quantify HCQ in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.
-
Mandatory Visualizations
Caption: Metabolic pathway of Hydroxychloroquine.
Caption: Bioanalytical workflow for a pharmacokinetic study.
Caption: Rationale for using a deuterated internal standard.
References
- 1. Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Hydroxychloroquine and 3 Metabolites in COVID-19 Patients and Pharmacokinetic/Pharmacodynamic Application [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Hydroxychloroquine and Its Clinical Implications in Chemoprophylaxis against Malaria Caused by Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sample Preparation for Hydroxychloroquine-d5 Analysis
Introduction
The accurate quantification of Hydroxychloroquine (B89500) (HCQ) in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard (IS), such as Hydroxychloroquine-d5 (or commonly used surrogates like HCQ-d4), is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][2][3] This approach ensures high accuracy and precision by compensating for variability during sample preparation and instrument analysis.[3][4]
Effective sample preparation is a critical step to remove interfering substances like proteins and phospholipids (B1166683) from the biological matrix, which can cause ion suppression, clog analytical columns, and lead to inaccurate results.[5][6] The most common techniques employed for the analysis of HCQ and its metabolites are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) or its modern variant, Supported Liquid Extraction (SLE).[7] This document provides detailed protocols and comparative data for these key techniques.
Protein Precipitation (PPT)
Principle: Protein precipitation is a rapid and straightforward method for sample cleanup. It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the biological sample (e.g., plasma, whole blood).[6] This alters the polarity of the solution, causing proteins to denature, aggregate, and precipitate. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis.[6]
Experimental Protocol
This protocol is adapted from established methods for HCQ analysis in plasma and whole blood.[8][9][10]
-
Sample Aliquoting: Pipette 50-200 µL of the biological sample (e.g., whole blood, plasma) into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.[8][9]
-
Internal Standard Spiking: Add a specific volume of the this compound internal standard working solution to each sample.
-
Precipitation: Add 3 to 4 volumes of a cold precipitating solvent (e.g., acetonitrile or methanol, stored at -20°C) to the sample.[4][8] For example, add 200 µL of acetonitrile to a 50 µL blood sample.[9]
-
Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[9]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000-14,500 x g) for 10 minutes to pellet the precipitated proteins.[6][8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.[6]
-
Injection: Inject a small aliquot (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system for analysis.[9][11]
Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. Precipitation Procedures [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]
Application Notes and Protocols for the Quantitative Analysis of Hydroxychloroquine in Whole Blood using Hydroxychloroquine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ) is a widely used medication for the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis. Therapeutic drug monitoring of HCQ in whole blood is crucial for optimizing treatment efficacy, assessing patient adherence, and minimizing toxicity. Whole blood is the preferred matrix for HCQ analysis due to its significant accumulation in red blood cells. This document provides a detailed protocol for the quantitative analysis of hydroxychloroquine in human whole blood using a stable isotope-labeled internal standard, Hydroxychloroquine-d5 (HCQ-d5), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting matrix effects and improving the accuracy and precision of the assay.
While the scientific literature predominantly reports the use of Hydroxychloroquine-d4 (HCQ-d4) as an internal standard, the methodology presented here is directly applicable to HCQ-d5. The primary difference will be the specific mass-to-charge (m/z) transitions used for detection in the mass spectrometer. The principles of sample preparation, chromatography, and quantification remain the same.
Experimental Protocols
This section details the materials, reagent preparation, and step-by-step procedures for the analysis of hydroxychloroquine in whole blood.
Materials and Reagents
-
Hydroxychloroquine sulfate (B86663) (Reference Standard)
-
This compound (Internal Standard)
-
LC-MS/MS grade methanol (B129727)
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (LC-MS grade)
-
Blank human whole blood (with EDTA as anticoagulant)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (e.g., Triple Quadrupole)
Preparation of Stock and Working Solutions
-
Hydroxychloroquine (HCQ) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of hydroxychloroquine sulfate in a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 1 mg/mL of the free base.
-
This compound (HCQ-d5) Stock Solution (1 mg/mL): Prepare the HCQ-d5 stock solution in the same manner as the HCQ stock solution to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of HCQ working solutions by serial dilution of the stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Similarly, prepare a working solution of HCQ-d5 (e.g., 1 µg/mL) for use as the internal standard (IS). All stock and working solutions should be stored at -20°C until use.[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting HCQ from whole blood.[1][2]
-
Aliquot 50 µL of whole blood (calibration standard, QC sample, or unknown patient sample) into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the HCQ-d5 internal standard working solution to each tube (except for blank samples).
-
Add a volume of cold (-20°C) methanol (typically 400 µL) to precipitate the blood proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| LC System | UHPLC/HPLC system |
| Column | Pentafluorophenyl (PFP) column (e.g., 50 mm × 4.6 mm, 2.6 µm) or a C18 column[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid or an ammonium formate buffer[1] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min[1][3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 - 10 µL[1] |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The specific m/z transitions for HCQ-d5 need to be determined by infusing the HCQ-d5 standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, which will be approximately 5 mass units higher than that of HCQ. The product ion will likely be similar to or also shifted by 5 mass units from the product ion of HCQ. For reference, commonly used transitions for HCQ and HCQ-d4 are provided below.[1][3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxychloroquine (HCQ) | 336.1 | 247.1[4] |
| Hydroxychloroquine-d4 (HCQ-d4) | 340.1 | 251.1[1] |
| This compound (HCQ-d5) | To be determined (approx. 341.1) | To be determined |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of hydroxychloroquine in whole blood using a deuterated internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 500 ng/mL | [1] |
| 50 - 4000 ng/mL | [2] | |
| 1 - 2000 ng/mL | [3] | |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| LLOQ | 2 ng/mL | [1] |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria | Typical Performance | Reference |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits | [1] |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits | [1] |
| Intra-day Precision (% RSD) | < 15% (< 20% at LLOQ) | < 10% | [2] |
| Inter-day Precision (% RSD) | < 15% (< 20% at LLOQ) | < 10% | [2] |
Table 3: Recovery
| Analyte | Typical Recovery | Reference |
| Hydroxychloroquine (HCQ) | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the whole blood analysis of hydroxychloroquine using a deuterated internal standard.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of hydroxychloroquine in whole blood. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential in clinical and research settings. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Calibration Curve with Hydroxychloroquine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxychloroquine (B89500) (HCQ) is a 4-aminoquinoline (B48711) drug widely used in the treatment of malaria, rheumatoid arthritis, and systemic lupus erythematosus.[1][2] Accurate quantification of HCQ in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted analytical technique for this purpose, offering high sensitivity and selectivity.[3][4]
The use of a stable isotope-labeled internal standard (IS), such as Hydroxychloroquine-d5, is the gold standard in quantitative mass spectrometry.[5] The IS mimics the physicochemical properties of the analyte, compensating for variations in sample preparation, injection volume, and matrix effects, which leads to precise and accurate quantification.[5] This document provides detailed application notes and protocols for developing a robust calibration curve for the quantification of Hydroxychloroquine using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Hydroxychloroquine (HCQ) reference standard
-
This compound (HCQ-d5) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma, whole blood)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer is required.
Preparation of Stock and Working Solutions
-
HCQ Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of HCQ reference standard in a suitable solvent, such as methanol or water.[6]
-
HCQ-d5 Internal Standard Stock Solution (1 mg/mL): Prepare the HCQ-d5 stock solution in a similar manner to the HCQ stock solution.
-
Working Solutions: Prepare a series of HCQ working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.[7] A separate working solution for the internal standard should also be prepared at a fixed concentration (e.g., 100 ng/mL).[1]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample preparation.[1][3][4]
-
Pipette a small volume of the biological matrix (e.g., 50 µL of plasma or blood) into a microcentrifuge tube.[1]
-
Add a fixed volume of the HCQ-d5 internal standard working solution.
-
Add three to four volumes of cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture vigorously for approximately 1-3 minutes.[1][3]
-
Centrifuge at high speed (e.g., 14,500 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions that can be optimized for a specific system.
| Parameter | Typical Value |
| Column | C18 or PFP column (e.g., 50 x 2.1 mm, 1.8 µm)[3][8] |
| Mobile Phase A | 0.1% Formic acid in water[3] or 0.2% Formic acid with 10 mmol/L ammonium acetate in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] or Methanol[1] |
| Flow Rate | 0.25 - 0.5 mL/min[1][4] |
| Column Temperature | 40°C[1][4] |
| Injection Volume | 5 - 10 µL[1][4] |
| Gradient Elution | A gradient program should be developed to ensure sufficient separation of HCQ from matrix components. |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[6][8]
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Capillary Voltage | ~4500 V[1] |
| Source Temperature | Optimized for the specific instrument |
| Nebulizer Gas | Optimized for the specific instrument |
| MRM Transitions | HCQ: m/z 336.1 → 247.1[6][8] HCQ-d5: (or HCQ-d4) m/z 340.45 → 247.1[9] or m/z 342.1 → 253.1[6][8] |
Data Presentation: Calibration Curve Parameters
The following tables summarize typical calibration curve parameters from various validated methods for HCQ quantification.
Table 1: Linearity and Range of Calibration Curves
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| HCQ | Human Plasma | 0.5 - 500 | > 0.998 | [7] |
| HCQ | Rat Blood | 2.0 - 5000 | > 0.98 | [1] |
| HCQ | Mouse Blood | 1 - 2000 | ≥ 0.998 | [4] |
| HCQ | Human Plasma | 2 - 1000 | Not specified, quadratic 1/x² weighted | [6][8][10] |
| HCQ | Human Whole Blood | 50 - 4000 | > 0.995 | [11] |
Table 2: Precision and Accuracy Data
| Analyte | Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| HCQ | Human Plasma | Low, Medium, High | 1.57 - 8.33 | Not specified | 97.91 - 106.02 | [7] |
| HCQ | Human Plasma | LLOQ, Low, Medium, High | 5.7 - 12 | 12 | 92.1 - 106.4 | [12] |
Experimental Workflow Diagram
Caption: Workflow for HCQ quantification using LC-MS/MS.
Signaling Pathway Diagram (Metabolic Pathway)
Caption: Metabolic pathway of Hydroxychloroquine.
References
- 1. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. escholarship.org [escholarship.org]
- 11. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Application Notes and Protocols for the Detection of Hydroxychloroquine-d5 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Hydroxychloroquine-d5 (HCQ-d5) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections outline the necessary instrument settings, sample preparation procedures, and data analysis workflows. While the provided information is primarily based on methods validated for Hydroxychloroquine (B89500) (HCQ) and its deuterated analog HCQ-d4, these parameters are directly applicable for the detection of HCQ-d5.
Quantitative Data Summary
The successful quantification of Hydroxychloroquine and its metabolites relies on optimized mass spectrometry and liquid chromatography parameters. The following tables summarize key quantitative data from established methods.
Table 1: Mass Spectrometry Parameters for Hydroxychloroquine and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Hydroxychloroquine (HCQ) | 336.1 | 247.1 | ESI+ |
| Desethylhydroxychloroquine (DHCQ) | 308.1 | 179.1 | ESI+ |
| Bisdesethylchloroquine (BDCQ) | 264.1 | 179.1 | ESI+ |
| Hydroxychloroquine-d4 (IS) | 342.1 | 253.1 | ESI+ |
| Desethylhydroxychloroquine-d4 (IS) | 314.1 | 181.1 | ESI+ |
| Bisdesethylchloroquine-d4 (IS) | 270.1 | 181.1 | ESI+ |
| IS: Internal Standard. Data compiled from multiple sources.[1][2][3][4][5][6] |
Table 2: Optimized Mass Spectrometer Source Settings
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 4500 V |
| Nebulizer Gas | 2.0 L/min |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 320°C |
| Sheath Gas Flow | 12 L/min |
| Sheath Gas Temperature | 400°C |
| Interface Temperature | 300°C |
| Desolvation Line Temperature | 250°C |
| Heat Block Temperature | 400°C |
| These are representative values and may require optimization for individual instruments.[7][8] |
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix. Protein precipitation is a common and effective method for plasma and blood samples.[8][9][10]
Protocol for Protein Precipitation:
-
To 50 µL of the biological sample (e.g., plasma, blood), add 150 µL of a precipitation solvent such as acetonitrile (B52724) or methanol.[9] This solvent should contain the internal standard (this compound) at an appropriate concentration.
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.[9]
-
Centrifuge the samples at high speed (e.g., 14,500 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant and inject it into the LC-MS/MS system for analysis.
Liquid Chromatography
Chromatographic separation is crucial for resolving Hydroxychloroquine from its metabolites and other endogenous matrix components.
LC Parameters:
-
Column: A reversed-phase column is typically used, such as a ZORBAX SB-C8 (3.5 µm, 2.1 × 150mm) or a PFP column (2.0 × 50 mm, 3 µm).[1][2][3][4][7]
-
Mobile Phase A: 0.2% formic acid and 10 mmol/L ammonium (B1175870) acetate (B1210297) in water.[7][10]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 95 | 5 |
| 1.0 - 1.1 | 95 -> 5 | 5 -> 95 |
| 1.1 - 4.0 | 5 | 95 |
| This is an exemplary gradient and should be optimized for the specific column and analytes.[7][10] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the bioanalytical workflow.
Mass Spectrometry Fragmentation of Hydroxychloroquine
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Hydroxychloroquine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. Hydroxychloroquine (HCQ), a well-established drug with immunomodulatory and antimalarial properties, is a frequently studied compound in various therapeutic areas. Its deuterated analog, Hydroxychloroquine-d5 (HCQ-d5), serves as a critical tool in HTS campaigns, primarily as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label in HCQ-d5 ensures high accuracy and precision in quantifying HCQ and its metabolites in biological matrices, which is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and for validating hits from primary screens.
These application notes provide detailed protocols for the use of HCQ-d5 in the context of HTS, focusing on its role as an internal standard in a secondary screen to quantify compounds structurally related to HCQ identified in a primary autophagy inhibition assay.
Key Applications of this compound in HTS
-
Internal Standard for Quantitative Bioanalysis: The primary application of HCQ-d5 is as an internal standard in LC-MS/MS assays to accurately quantify HCQ and its metabolites in biological samples such as plasma, serum, and cell lysates.[1] Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variability.[1]
-
Secondary Screening and Hit Confirmation: In HTS campaigns, after a primary screen identifies potential "hits," a secondary screen is often performed to confirm their activity and determine their concentration. For hits structurally related to HCQ, HCQ-d5 is indispensable for accurate quantification in these follow-up studies.[1]
-
Pharmacokinetic (PK) Studies: HTS can be integrated with early-stage PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. HCQ-d5 is crucial for the precise measurement of HCQ concentrations in these studies.[1]
-
Drug-Drug Interaction Studies: To assess the potential for co-administered drugs to affect the metabolism of HCQ, accurate quantification is necessary, a task for which HCQ-d5 is ideally suited.[1]
Signaling Pathways Modulated by Hydroxychloroquine
HCQ exerts its effects through various signaling pathways, making it a valuable tool for studying cellular processes like autophagy and immune responses. Understanding these pathways is crucial for designing relevant HTS assays.
-
Inhibition of Autophagy: HCQ is a well-known inhibitor of autophagy.[2][3] It accumulates in lysosomes, increasing the lysosomal pH. This alkalinization prevents the fusion of autophagosomes with lysosomes, a critical step in the autophagic process, leading to the accumulation of autophagosomes.[2]
-
Modulation of Toll-Like Receptor (TLR) Signaling: HCQ can interfere with TLR signaling, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and the subsequent inflammatory response.[2][4] By accumulating in endosomes and lysosomes, HCQ disrupts the acidification required for TLR activation, thereby inhibiting downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[4]
-
Interference with Antigen Presentation: By raising the pH of lysosomes, HCQ can inhibit the processing of antigens and their loading onto MHC class II molecules, thereby suppressing the activation of T cells.[5]
-
Inhibition of Endosomal NADPH Oxidase (NOX2): HCQ can inhibit the assembly of the NOX2 complex in endosomes, which is involved in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1β.[6]
Experimental Protocols
Protocol 1: High-Throughput Screening for Autophagy Inhibitors (Primary Screen)
This protocol describes a cell-based HTS assay to identify compounds that inhibit autophagy, using non-deuterated Hydroxychloroquine as a positive control.
Materials and Reagents:
-
U2OS or HeLa cells stably expressing GFP-LC3
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound library
-
Hydroxychloroquine (positive control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI nuclear stain
-
High-content imaging system
Experimental Workflow:
Caption: Workflow for a primary high-throughput screen to identify inhibitors of autophagy.
Procedure:
-
Cell Seeding: Seed U2OS cells stably expressing GFP-LC3 into 384-well clear-bottom imaging plates at a density of 2,000-5,000 cells per well in 50 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add test compounds from the screening library (e.g., at a final concentration of 10 µM), Hydroxychloroquine as a positive control (e.g., at 50 µM), and DMSO as a negative control to the appropriate wells.
-
Incubation: Incubate the plates for an additional 16-24 hours.
-
Cell Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei by incubating with DAPI solution for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the GFP and DAPI channels.
-
Image Analysis: Use image analysis software to identify individual cells (based on DAPI staining) and quantify the number and intensity of GFP-LC3 puncta within each cell. An increase in GFP-LC3 puncta indicates inhibition of autophagy.
Protocol 2: Quantitative Analysis of HCQ-related Hits using LC-MS/MS (Secondary Screen)
This protocol details the use of this compound as an internal standard for the accurate quantification of hit compounds (structurally similar to HCQ) identified in the primary screen.
Materials and Reagents:
-
Cell lysates or plasma samples containing the hit compounds
-
This compound (internal standard)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
96-well plates for sample preparation
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for quantitative analysis of hit compounds using LC-MS/MS with an internal standard.
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 ACN:Water.
-
Prepare a working internal standard solution of 50 ng/mL by diluting the stock solution in ACN.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each sample (cell lysate, plasma, etc.), calibration standards, and quality control samples into a 96-well plate.
-
Add 150 µL of the working internal standard solution (this compound in ACN) to each well.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the hit compounds in the unknown samples by interpolation from the calibration curve.
-
Quantitative Data
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of Hydroxychloroquine using a deuterated internal standard.
Table 1: LC-MS/MS Parameters for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Hydroxychloroquine | 336.2 | 247.1 | 25 |
| This compound | 341.2 | 252.1 | 25 |
Table 2: Assay Performance Characteristics
| Parameter | Value |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Signaling Pathway Diagrams
Caption: Mechanism of autophagy inhibition by Hydroxychloroquine.
Caption: Inhibition of Toll-Like Receptor (TLR) 7 and 9 signaling by Hydroxychloroquine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects with Hydroxychloroquine-d5 in Bioanalysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with matrix effects in the bioanalysis of Hydroxychloroquine (HCQ) when using Hydroxychloroquine-d5 (HCQ-d5) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Hydroxychloroquine?
A1: In the context of LC-MS/MS bioanalysis, the matrix refers to all the components in a biological sample (e.g., plasma, blood, urine) other than the analyte of interest, which is Hydroxychloroquine in this case.[1] These endogenous components, such as phospholipids, proteins, and salts, can co-elute with HCQ and interfere with its ionization process in the mass spectrometer's ion source.[2] This interference, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification of HCQ.[4]
Q2: Why is a deuterated internal standard like this compound recommended for mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[3] Because HCQ-d5 is chemically and structurally almost identical to the non-labeled Hydroxychloroquine, it exhibits very similar chromatographic behavior and ionization characteristics.[5] This means that both the analyte (HCQ) and the internal standard (HCQ-d5) are affected by matrix components in a nearly identical manner. By calculating the ratio of the analyte's response to the internal standard's response, variations in signal intensity caused by matrix effects are effectively normalized, leading to more accurate and precise quantification.[3]
Q3: How can I quantitatively assess the extent of matrix effects in my Hydroxychloroquine assay?
A3: The most common and accepted method for quantitatively assessing matrix effects is the post-extraction addition (or post-extraction spiking) method.[2] This involves comparing the peak area response of HCQ in a solution prepared in a pure solvent to the peak area response of HCQ spiked into an extracted blank matrix sample (from which the analyte is absent). The matrix factor (MF) is calculated to quantify the effect. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[2]
Q4: What are some common causes of poor reproducibility when using this compound?
A4: Poor reproducibility of the analyte-to-internal standard area ratio can stem from several factors. One common issue is the differential impact of matrix effects on HCQ and HCQ-d5, which can occur if they do not perfectly co-elute.[3] Other potential causes include errors in the preparation of the internal standard spiking solution, leading to incorrect concentrations, and cross-contamination or carryover between samples in the autosampler.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound to mitigate matrix effects during bioanalysis.
Problem 1: Significant Ion Suppression or Enhancement is Observed Despite Using HCQ-d5.
-
Possible Cause: The concentration of the HCQ-d5 internal standard is not optimal to compensate for the matrix effect.
-
Solution:
-
Verify IS Concentration: Ensure the concentration of the HCQ-d5 spiking solution is correct and has been accurately prepared.
-
Optimize IS Concentration: Experiment with different concentrations of HCQ-d5. A higher concentration might be necessary to produce a stable and reliable signal, especially if the matrix effect is severe.[6]
-
Evaluate Sample Preparation: The issue might lie in the sample clean-up process. More rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation, can help remove a larger portion of the interfering matrix components.[7]
-
Problem 2: Poor Peak Shape or Splitting for HCQ and/or HCQ-d5.
-
Possible Cause: Chromatographic issues are affecting the peak integrity.
-
Solution:
-
Column Health: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one of the same type.[8]
-
Mobile Phase Compatibility: Ensure the mobile phase composition is optimal for the separation of HCQ. Incompatibility between the injection solvent and the mobile phase can lead to peak distortion.[8]
-
Injection Volume: A large injection volume can overload the column and cause peak fronting. Try reducing the injection volume.
-
Problem 3: Inconsistent Analyte/Internal Standard Area Ratios Across a Batch.
-
Possible Cause: Variable matrix effects between different samples or carryover.
-
Solution:
-
Investigate Matrix Variability: If analyzing samples from different populations (e.g., healthy vs. diseased), the matrix composition can vary significantly. It's crucial to evaluate the matrix effect using at least six different lots of blank matrix to assess this variability.
-
Optimize Autosampler Wash: Carryover from a high-concentration sample to a subsequent one can artificially inflate the results. Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration. Injecting a blank sample after a high-concentration sample can help diagnose carryover.[3]
-
Quantitative Data Summary
The following tables summarize quantitative data from a study evaluating matrix effects and recovery for Hydroxychloroquine and its metabolites using a deuterated internal standard (HCQ-d4), which provides a relevant reference for users of HCQ-d5.[9]
Table 1: Matrix Effect and Extraction Recovery of Hydroxychloroquine and its Metabolites [9]
| Analyte | QC Level | Mean Matrix Effect (%) | RSD (%) | Mean Extraction Recovery (%) | RSD (%) |
| Hydroxychloroquine (HCQ) | Low | 87.98 | < 15 | 86.42 | < 15 |
| High | 85.33 | < 15 | 88.15 | < 15 | |
| Desethylchloroquine (DCQ) | Low | 75.64 | < 15 | 93.77 | < 15 |
| High | 78.21 | < 15 | 91.54 | < 15 | |
| Desethylhydroxychloroquine (DHCQ) | Low | 66.20 | < 15 | 90.12 | < 15 |
| High | 69.87 | < 15 | 92.33 | < 15 |
Table 2: Precision and Accuracy Data for Hydroxychloroquine Analysis [10]
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Hydroxychloroquine (HCQ) | LLOQ | 2 | 2.05 | 102.5 | 8.5 |
| Low | 6 | 6.12 | 102.0 | 5.4 | |
| Medium | 60 | 58.9 | 98.2 | 3.1 | |
| High | 800 | 815 | 101.9 | 2.7 |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
This protocol describes the standard method to quantitatively determine the extent of matrix effects on the analysis of Hydroxychloroquine.[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standard solutions of Hydroxychloroquine at low and high concentrations in the mobile phase or a pure solvent mixture.
-
Set B (Post-Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., plasma). Process these blank samples using your established extraction procedure. After the final extraction step, spike the extracted matrix with Hydroxychloroquine at the same low and high concentrations as in Set A.[3]
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with Hydroxychloroquine at the same low and high concentrations before initiating the extraction procedure. This set is used to determine the overall process efficiency and recovery but is prepared alongside for a comprehensive evaluation.[3]
-
-
LC-MS/MS Analysis: Analyze all three sets of prepared samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
The Matrix Factor is calculated by comparing the mean peak area of the analyte in Set B to the mean peak area in Set A.
-
Formula: MF = (Mean Peak Area of HCQ in Set B) / (Mean Peak Area of HCQ in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
To account for the correction provided by HCQ-d5, calculate the IS-Normalized MF.
-
Formula: IS-Normalized MF = (MF of HCQ) / (MF of HCQ-d5)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should ideally be ≤15%.
-
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
addressing cross-talk between Hydroxychloroquine and Hydroxychloroquine-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the analytical challenge of cross-talk between Hydroxychloroquine (HCQ) and its deuterated internal standard, Hydroxychloroquine-d5 (HCQ-d5), during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of HCQ and HCQ-d5 analysis?
A1: Isotopic cross-talk, or cross-signal contribution, is an interference observed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis when using a stable isotope-labeled internal standard (SIL-IS) like HCQ-d5 for the quantification of an analyte like HCQ.[1] It occurs when the isotopic signature of the analyte (HCQ) contributes to the signal of the SIL-IS (HCQ-d5), or vice-versa. This can lead to inaccuracies in quantification, such as a positive bias and non-linear calibration curves.[2][3]
Q2: What causes cross-talk between HCQ and HCQ-d5?
A2: The primary cause of cross-talk is the natural isotopic abundance of elements within the HCQ molecule, particularly carbon (¹³C) and chlorine (³⁷Cl).[4][5] The mass spectrometer detects the mass-to-charge ratio (m/z) of ions. Due to the presence of naturally occurring heavier isotopes, a small fraction of the HCQ molecules will have a mass that overlaps with the mass of the deuterated internal standard, HCQ-d5. This is especially relevant at high concentrations of HCQ.[5]
Q3: What are the common indicators of HCQ/HCQ-d5 cross-talk in my data?
A3: Common indicators of significant cross-talk include:
-
Non-linear calibration curves , particularly at the higher concentration range, which may exhibit a quadratic fit instead of a linear one.[1]
-
A significant signal detected at the m/z of HCQ-d5 when a high concentration of an HCQ standard is injected without the internal standard.
-
A noticeable "shoulder" or tailing on the chromatographic peak of the internal standard that corresponds with the elution of a high-concentration analyte peak.
-
Inaccurate and imprecise results for quality control (QC) samples, especially at the upper limit of quantification (ULOQ).[3]
Q4: How can I mitigate or correct for cross-talk between HCQ and HCQ-d5?
A4: Several strategies can be employed to mitigate cross-talk:
-
Monitor a less abundant isotope: For the internal standard, select a precursor ion with a higher m/z value that has minimal isotopic contribution from the analyte. For HCQ-d4, it has been shown that monitoring the ion pair derived from the ³⁷Cl isotope can overcome interference from the analyte.[4][6]
-
Optimize chromatographic separation: While HCQ and HCQ-d5 are expected to co-elute, ensuring baseline separation from other potential interferences is crucial.[5]
-
Adjust the concentration of the internal standard: Increasing the concentration of HCQ-d5 can reduce the relative contribution of the cross-talk signal from HCQ, thereby minimizing its impact on the accuracy of the results.[2][3]
-
Use a non-linear calibration curve: If the cross-talk is predictable and consistent, a quadratic regression model can be used for the calibration curve to accurately quantify samples.[5]
-
Select alternative product ions: Investigating different fragmentation pathways for HCQ-d5 may yield a product ion that is not subject to interference from HCQ.[1]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve for HCQ shows a positive bias at the upper end.
-
A quadratic fit (e.g., y = ax² + bx + c) provides a better regression (R² > 0.99) than a linear fit.
Troubleshooting Steps:
-
Confirm Cross-Talk:
-
Inject a high-concentration standard of HCQ (at the ULOQ) without any HCQ-d5 internal standard.
-
Monitor the MRM transition for HCQ-d5. The presence of a peak indicates cross-talk from HCQ to the internal standard channel.
-
-
Assess Internal Standard Contribution:
-
Inject the HCQ-d5 working solution without any HCQ.
-
Monitor the MRM transition for HCQ. The presence of a peak indicates that the internal standard may contain non-deuterated HCQ as an impurity.
-
-
Implement Mitigation Strategies:
-
If cross-talk from HCQ to HCQ-d5 is confirmed, try increasing the concentration of the HCQ-d5 working solution.
-
Alternatively, explore monitoring a less abundant isotopic ion for HCQ-d5. For instance, if the primary ion is [M+H]⁺, consider monitoring [M+2+H]⁺ or [M+3+H]⁺.
-
If the issue persists, utilizing a quadratic calibration curve may be a valid approach, provided it is well-justified and validated.
-
Issue 2: Inaccurate High QC Samples
Symptoms:
-
Quality control samples at the high end of the calibration range (High QC) consistently fail acceptance criteria (e.g., >15% deviation from the nominal value).
-
Low and medium QC samples are within acceptable limits.
Troubleshooting Steps:
-
Investigate Analyte to IS Cross-Talk:
-
This issue is often a direct result of the analyte signal "leaking" into the internal standard channel at high concentrations, which artificially alters the analyte/IS peak area ratio.
-
Follow the steps outlined in "Confirm Cross-Talk" under Issue 1.
-
-
Quantitative Impact Assessment:
-
Prepare a series of HCQ standards across the calibration range without the internal standard.
-
Measure the peak area in the HCQ-d5 channel for each standard.
-
Calculate the percentage of cross-signal contribution at each concentration level relative to the expected HCQ-d5 peak area.
-
Data Presentation: Impact of HCQ Concentration on Cross-Talk Signal
| HCQ Concentration (ng/mL) | HCQ Peak Area (Analyte Channel) | Peak Area in HCQ-d5 Channel (Cross-Talk) | Expected HCQ-d5 Peak Area | % Cross-Talk Contribution |
| 10 | 50,000 | 50 | 1,000,000 | 0.005% |
| 100 | 500,000 | 500 | 1,000,000 | 0.05% |
| 1000 | 5,000,000 | 5,000 | 1,000,000 | 0.5% |
| 5000 | 25,000,000 | 25,000 | 1,000,000 | 2.5% |
| 10000 | 50,000,000 | 50,000 | 1,000,000 | 5.0% |
Note: Data are for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of Cross-Talk from HCQ to HCQ-d5
-
Objective: To quantify the signal contribution of the analyte (HCQ) to the stable isotope-labeled internal standard (HCQ-d5).
-
Materials:
-
Calibrated stock solution of Hydroxychloroquine.
-
LC-MS/MS grade solvents.
-
Blank matrix (e.g., human plasma).
-
-
Procedure:
-
Prepare a series of calibration standards of HCQ in the blank matrix, ranging from the LLOQ to the ULOQ. Do not add the HCQ-d5 internal standard.
-
Prepare a "zero" sample containing only the blank matrix.
-
Set up an LC-MS/MS acquisition method to monitor the MRM transitions for both HCQ and HCQ-d5.
-
Inject the "zero" sample to establish the baseline.
-
Inject each of the HCQ calibration standards.
-
Integrate the peak area for any signal that appears in the HCQ-d5 MRM channel at the retention time of HCQ.
-
To calculate the percent cross-talk, also inject a sample containing only the HCQ-d5 at its working concentration and measure its peak area.
-
Calculation: % Cross-Talk = (Peak Area in IS Channel from Analyte Injection / Peak Area of IS Working Solution) * 100
-
Visualizations
Experimental Workflow for Cross-Talk Assessment
Caption: Workflow for assessing HCQ to HCQ-d5 cross-talk.
Troubleshooting Logic for Non-Linearity
Caption: Troubleshooting pathway for calibration non-linearity.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Hydroxychloroquine-d5 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the chromatographic analysis of Hydroxychloroquine-d5 (HCQ-d5).
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing with my this compound analysis?
A1: Peak tailing for this compound, a basic compound, is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3][4] These interactions lead to a portion of the analyte being retained more strongly, resulting in an asymmetric peak shape. Other potential causes include column overload, mismatched pH between the sample solvent and mobile phase, and column contamination.
Q2: How can I improve the peak shape of my this compound?
A2: To improve peak shape, you can try the following strategies:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing secondary interactions.[2][3][5]
-
Use an End-Capped Column: Employing a column where the residual silanol groups are chemically bonded (end-capped) can significantly reduce peak tailing.[4]
-
Add a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the silanol groups and improve peak symmetry.[2]
-
Optimize Sample Concentration: Diluting the sample can prevent column overload, which can otherwise lead to peak distortion.
Q3: What type of HPLC column is best suited for this compound analysis?
A3: Reversed-phase columns, such as C18 and Phenyl columns, are commonly used for the analysis of Hydroxychloroquine (B89500).[5][6] For basic compounds like HCQ-d5, columns with high-purity silica (B1680970) and effective end-capping are recommended to minimize peak tailing. Phenyl columns can offer alternative selectivity compared to traditional C18 columns.[5][6]
Q4: How can I improve the resolution between this compound and its potential impurities or metabolites?
A4: To enhance resolution, consider these approaches:
-
Optimize Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in your mobile phase can alter the retention and selectivity between HCQ-d5 and other compounds.
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can impact selectivity and potentially improve the separation of closely eluting peaks.
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of both HCQ-d5 and interfering compounds, leading to differential retention and better resolution.[7]
-
Employ a Gradient Elution: A gradient program, where the mobile phase composition changes over time, can be effective in separating compounds with different polarities.[5]
Troubleshooting Guides
Issue: Significant Peak Tailing Observed for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for HCQ-d5.
Troubleshooting Workflow:
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. chromtech.com [chromtech.com]
- 5. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low Concentrations of Hydroxychloroquine-d5
Welcome to the technical support center for the analysis of Hydroxychloroquine-d5 (HCQ-d5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the sensitive detection of HCQ-d5, particularly when it is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low or inconsistent signal from my this compound internal standard?
A low or variable signal from your HCQ-d5 internal standard can stem from several factors, broadly categorized as issues related to the standard itself, the sample matrix, chromatography, or the mass spectrometer. The most common culprits include:
-
Isotopic Instability: The deuterium (B1214612) labels on the HCQ-d5 molecule may be chemically exchanging with hydrogen atoms from the solvent or sample matrix. This is more likely if the labels are in chemically labile positions.
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, blood) can suppress or, less commonly, enhance the ionization of HCQ-d5 in the mass spectrometer's ion source.[1][2][3]
-
Suboptimal Mass Spectrometry Parameters: The settings for the ion source (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific MRM transition of HCQ-d5 may not be optimized for maximum sensitivity.
-
Chromatographic Issues: Poor peak shape or a retention time shift that separates HCQ-d5 from the analyte (Hydroxychloroquine) can lead to differential matrix effects and inconsistent signal response.[4]
-
Sample Preparation Inefficiencies: Inconsistent recovery of HCQ-d5 during sample extraction can lead to variability in the signal. Adsorption of the standard to labware can also be a factor.[1]
-
Standard Degradation: Improper storage or handling of the HCQ-d5 stock or working solutions can lead to its degradation.
Q2: My HCQ-d5 standard seems to be losing its deuterium labels. How can I confirm and prevent this?
This phenomenon is known as isotopic or back-exchange.[4][5] It can lead to a decreased signal for HCQ-d5 and a corresponding increase in the signal of unlabeled Hydroxychloroquine, compromising the accuracy of your assay.
-
Confirmation: To test for back-exchange, incubate the HCQ-d5 standard in a blank matrix for a duration equivalent to your sample preparation and analysis time. Then, analyze the sample and look for any increase in the signal of the unlabeled Hydroxychloroquine.[5]
-
Prevention:
-
Ensure the deuterium labels on your HCQ-d5 standard are on stable, non-exchangeable positions of the molecule (e.g., on a carbon atom not adjacent to a heteroatom).[6]
-
Avoid exposing the standard to harsh pH conditions (either highly acidic or basic) or high temperatures for extended periods, as these can catalyze the exchange.[4]
-
Q3: The retention time of my HCQ-d5 is slightly different from the unlabeled Hydroxychloroquine. Is this a problem?
A slight chromatographic shift between a deuterated internal standard and its unlabeled counterpart is a known phenomenon, often referred to as an "isotope effect".[2][7] While often minor, it can become problematic if the two compounds elute into regions with different levels of ion suppression from the sample matrix.[2] This is known as a differential matrix effect.
-
Troubleshooting:
-
Adjust your chromatographic conditions (e.g., mobile phase gradient, column temperature) to try and achieve co-elution.[8]
-
If co-elution is not possible, ensure that the retention time shift is consistent across all samples and that both peaks are integrated correctly.
-
Consider using an internal standard with a different isotopic label, such as ¹³C, which typically has a much smaller chromatographic isotope effect.
-
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a primary cause of poor sensitivity and variability. This guide provides a systematic approach to evaluating and addressing them.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your analyte (Hydroxychloroquine) and internal standard (HCQ-d5) in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma) through your entire extraction process. In the final step, spike the extracted matrix with the analyte and internal standard at the same concentration as in Set A.[6]
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Steps:
-
Improve Sample Cleanup: If significant matrix effects are observed, consider switching from a simple protein precipitation to a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the HCQ-d5 and analyte from the regions of high ion suppression. A post-column infusion experiment can help identify these regions.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[6]
Guide 2: Optimizing Mass Spectrometer Parameters for HCQ-d5
Fine-tuning the mass spectrometer settings is crucial for maximizing the signal intensity of your HCQ-d5 standard.
Experimental Protocol: MS Parameter Optimization via Direct Infusion
-
Prepare Infusion Solution: Prepare a working solution of HCQ-d5 (e.g., 100-1000 ng/mL) in a solvent that mimics your initial mobile phase conditions.
-
Infuse and Optimize Source Parameters: Infuse the solution directly into the mass spectrometer at a low, steady flow rate (e.g., 5-10 µL/min). While infusing, adjust the ion source parameters (e.g., spray voltage, nebulizer gas, drying gas flow, and temperature) to achieve the most stable and intense signal for the HCQ-d5 precursor ion.
-
Optimize MRM Transition:
-
Perform a product ion scan to identify the most abundant and stable fragment ions of HCQ-d5.
-
Set up a Multiple Reaction Monitoring (MRM) method using the precursor ion and the selected product ion.
-
Optimize the Collision Energy (CE) and Declustering Potential (DP) for this specific transition to maximize the product ion signal.
-
Quantitative Data Summary
The following tables provide examples of LC-MS/MS parameters and performance metrics for the analysis of Hydroxychloroquine, which can be adapted for optimizing the detection of HCQ-d5.
Table 1: Example LC-MS/MS Parameters for Hydroxychloroquine Analysis
| Parameter | Setting | Reference |
| LC Column | PFP column (2.0 × 50 mm, 3 µm) | [2][9] |
| Mobile Phase A | 0.05% TFA in water | [9] |
| Mobile Phase B | 0.05% TFA in acetonitrile | [9] |
| Ionization Mode | ESI+ | [2][9] |
| HCQ MRM Transition | m/z 336.1 → 247.1 | [2][9] |
| HCQ-d4 IS MRM | m/z 342.1 → 253.1 | [2][9] |
Table 2: Typical Assay Performance Characteristics
| Parameter | Value | Reference |
| Calibration Range (HCQ) | 2–1000 ng/mL | [2][9] |
| Lower Limit of Quantitation | 2 ng/mL | [9] |
| Extraction Recovery (HCQ) | 88.9–94.4% | [2][9] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low HCQ-d5 Signal
A logical workflow for diagnosing the root cause of a low this compound signal.
Diagram 2: Experimental Workflow for Matrix Effect Evaluation
A step-by-step process for quantifying matrix effects and extraction recovery.
References
dealing with ion suppression/enhancement for Hydroxychloroquine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Hydroxychloroquine-d5 (HCQ-d5) using LC-MS/MS. A primary focus is placed on identifying and mitigating ion suppression and enhancement effects.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement in LC-MS/MS analysis?
In liquid chromatography-mass spectrometry (LC-MS/MS), ion suppression or enhancement refers to the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting components from the sample matrix.[1] The "matrix" consists of all components in a biological sample apart from the analyte of interest, including proteins, lipids, salts, and endogenous molecules.[1]
-
Ion Suppression: This phenomenon leads to a decreased signal intensity for the analyte, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.[1] It typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components hinders the analyte's ability to form gas-phase ions.[1]
-
Ion Enhancement: Conversely, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal and an overestimation of the analyte's concentration.
Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression?
Ideally, a deuterated internal standard like HCQ-d5 should co-elute with the non-labeled analyte (Hydroxychloroquine) and experience the same degree of ion suppression or enhancement. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[1]
However, this is not always the case. Differential ion suppression can occur, where the analyte and the deuterated internal standard are affected differently by the matrix. This can be caused by the "deuterium isotope effect," where the substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, potentially leading to a slight chromatographic separation between the analyte and the internal standard.[1] If this separation occurs in a region of significant ion suppression, the correction will be inaccurate.
Q3: What are the common sources of ion suppression in bioanalytical methods?
Ion suppression can originate from various sources, broadly categorized as:
-
Endogenous Matrix Components: These are substances naturally present in the biological sample, such as salts, lipids (especially phospholipids), and proteins.[2]
-
Exogenous Substances: These are contaminants introduced during sample collection or preparation, including anticoagulants (e.g., heparin), plasticizers from collection tubes or well plates, and mobile phase additives.[2]
-
High Analyte Concentration: At high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response and self-suppression.[2]
Q4: How can I experimentally determine if my HCQ-d5 signal is affected by ion suppression?
Two primary experimental methods are used to assess ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A constant flow of HCQ-d5 solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips in the baseline signal of HCQ-d5 indicate the retention times at which co-eluting matrix components are causing ion suppression.[2]
-
Matrix Effect Evaluation (Post-Extraction Spike Analysis): This quantitative method determines the extent of ion suppression or enhancement.[2] The signal response of HCQ-d5 in a clean solvent is compared to its response when spiked into a pre-extracted blank matrix sample. A lower signal in the matrix extract indicates ion suppression, while a higher signal points to enhancement.
Troubleshooting Guide for Ion Suppression/Enhancement of this compound
This guide provides a systematic approach to identifying, quantifying, and mitigating ion suppression or enhancement issues in your LC-MS/MS analysis of this compound.
Step 1: Identify the Presence of Ion Suppression
The first step is to determine if ion suppression is occurring and at what point in your chromatographic run.
Experimental Protocol: Post-Column Infusion
-
Setup:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream.
-
Connect the syringe pump line to the LC flow using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Begin the infusion of the HCQ-d5 solution and wait for a stable baseline signal to be established.
-
Inject a prepared blank matrix sample (that has undergone your standard sample preparation procedure).
-
Monitor the HCQ-d5 MRM transition throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion-affecting components are eluting.
-
A significant and reproducible dip in the baseline signal indicates the retention time of co-eluting matrix components that are causing ion suppression .
-
A significant and reproducible rise in the baseline signal indicates ion enhancement .
-
Compare the retention time of any observed suppression or enhancement zones with the retention time of your Hydroxychloroquine analyte and HCQ-d5 internal standard.
-
Step 2: Quantify the Extent of the Matrix Effect
Once ion suppression is identified, it is crucial to quantify its impact on your analysis.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of HCQ-d5 into the mobile phase or reconstitution solvent at low and high concentration levels relevant to your assay.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established sample preparation procedure. Then, spike the extracted matrix with the same low and high concentrations of HCQ-d5 as in Set A.
-
Set C (Spiked Matrix): Spike the blank biological matrix with HCQ-d5 at the same low and high concentrations and then perform the extraction procedure.
-
-
Analysis and Calculation:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) , Recovery (RE) , and Process Efficiency (PE) using the peak areas obtained:
-
Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) x 100
-
Process Efficiency (PE) % = (Peak Area in Set C / Peak Area in Set A) x 100
-
-
Step 3: Mitigate Ion Suppression/Enhancement
Based on the findings from the identification and quantification steps, implement the following strategies to minimize matrix effects.
Strategy 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile (B52724) or methanol. However, it may not effectively remove phospholipids (B1166683), a major cause of ion suppression. One study on Hydroxychloroquine and its metabolites using protein precipitation with acetonitrile showed extraction recoveries of 86.42–93.77% and matrix effects ranging from 66.20–87.98%, indicating some ion suppression.[3]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning the analyte into an organic solvent, leaving polar interferences like salts in the aqueous phase. The choice of organic solvent is critical for achieving good recovery.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing a wide range of interferences, including salts and phospholipids, resulting in a cleaner sample extract. A study that developed an LC-MS/MS method for Hydroxychloroquine and its metabolites using SPE reported recoveries ranging from 88.9% to 94.4% and an IS-normalized matrix effect within (100±10)%.
| Sample Preparation Technique | Typical Recovery for HCQ | Efficacy in Reducing Ion Suppression |
| Protein Precipitation | 86-94%[3] | Moderate (may not remove phospholipids effectively)[4] |
| Liquid-Liquid Extraction | Variable (solvent dependent) | Good for removing polar interferences like salts.[4] |
| Solid-Phase Extraction | 89-94% | High (effective at removing phospholipids and salts)[4] |
Strategy 2: Optimize Chromatographic Conditions
Modifying the LC method can help to chromatographically separate Hydroxychloroquine and HCQ-d5 from interfering matrix components.
-
Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol) or adjusting the mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) can alter selectivity and move interfering peaks away from the analyte peak.
-
Modify Gradient Profile: Employing a shallower gradient can improve the resolution between the analyte and interfering components.
-
Use a Different Column Chemistry: If a standard C18 column is being used, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different elution profile.
Visualizing Workflows and Concepts
References
Technical Support Center: Hydroxychloroquine-d5 Stability in Extraction Solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Hydroxychloroquine-d5 (HCQ-d5), a commonly used internal standard in analytical studies. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock and working solutions?
A1: Based on method validation studies, methanol (B129727) and mixtures of methanol and water are commonly used and have demonstrated acceptable stability. For instance, a combined working solution of hydroxychloroquine (B89500) and its metabolites in 50% methanol has been shown to be stable for at least 8 days at room temperature[1]. Stock solutions of hydroxychloroquine and its metabolites in water or 50% methanol are reported to be stable for up to 12 months when stored at -80°C[2].
Q2: How stable is this compound in solution at room temperature?
A2: Working solutions of deuterated internal standards for hydroxychloroquine have been found to be stable for at least 23 hours at room temperature when stored in plastic tubes[1]. For longer durations, a combined working solution in 50% methanol is stable for at least 8 days at room temperature[1]. It is crucial to minimize the time that solutions are kept at room temperature before analysis to prevent any potential degradation.
Q3: Are there any specific storage container requirements for this compound solutions?
A3: Yes, it is highly recommended to use plastic containers for preparing and storing solutions of hydroxychloroquine and its deuterated analogs. Studies have shown that these compounds can adsorb to glass surfaces, which can lead to a decrease in concentration and result in unacceptable data variability[1].
Q4: What are the optimal long-term storage conditions for this compound stock solutions?
A4: For long-term stability, stock solutions of hydroxychloroquine and its metabolites should be stored at -80°C. Under these conditions, stability has been demonstrated for at least 12 months in either water or 50% methanol[2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or decreasing internal standard peak area over a batch analysis. | Degradation of this compound in the working solution at room temperature. | Prepare fresh working solutions more frequently. Ensure the autosampler is temperature-controlled if possible. Limit the time the working solution is kept on the benchtop to under 23 hours[1]. |
| Low recovery of this compound. | Adsorption of the analyte to the surface of glass storage containers. | Switch to using polypropylene (B1209903) or other suitable plastic tubes and vials for the preparation and storage of all this compound solutions[1]. |
| Variable results between different batches of analysis. | Inconsistent preparation of stock or working solutions. Degradation of the stock solution. | Ensure that stock solutions are stored properly at -80°C and that the 12-month stability period is not exceeded[2]. Prepare fresh working solutions from the stock for each new batch of analysis. |
| Presence of unexpected peaks in the chromatogram. | Degradation of this compound into other products. | Review the storage conditions and solvent used. If degradation is suspected, prepare a fresh stock solution from the certified reference material. |
Stability Data Summary
The following table summarizes the known stability of hydroxychloroquine and its deuterated internal standards in different solvents and conditions.
| Analyte/Internal Standard | Solvent/Matrix | Concentration | Storage Condition | Stability Duration |
| Deuterated Internal Standards (including HCQ-d4) | Solution in plastic tubes | Working Solution | Room Temperature | At least 23 hours[1] |
| Hydroxychloroquine & Metabolites | 50% Methanol | Combined Working Solution | Room Temperature | At least 8 days[1] |
| Hydroxychloroquine & Metabolites | Water or 50% Methanol | Stock Solution (0.2 mg/mL) | -80°C | At least 12 months[1][2] |
Experimental Protocols
Protocol for Assessing Bench-Top Stability of this compound Working Solution
This protocol outlines a general procedure to determine the stability of a this compound working solution in a chosen extraction solvent (e.g., methanol or acetonitrile).
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 2. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Hydroxychloroquine Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hydroxychloroquine (B89500) (HCQ) in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The use of a stable isotope-labeled internal standard (IS) is widely recognized as the gold standard for achieving reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This is because a deuterated IS, such as Hydroxychloroquine-d5, exhibits physicochemical properties nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation and instrument analysis.
This guide provides a comparative overview of validated analytical methods for the quantification of hydroxychloroquine using a deuterated internal standard, with a focus on Hydroxychloroquine-d4, which is expected to have performance characteristics highly similar to this compound.[1]
Performance Comparison of Analytical Methods
The following table summarizes the performance of various validated LC-MS/MS methods for the quantification of hydroxychloroquine using a deuterated internal standard. These methods demonstrate high sensitivity, accuracy, and precision across different biological matrices.
| Method Reference | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Wang et al. (2012)[2][3] | Hydroxychloroquine-d4 | Human Blood | 5 - 2000 | 93.8 - 107.6 | ≤ 7.86 | 5 |
| Qu et al. (2021)[4][5] | Hydroxychloroquine-d4 | Human Plasma | 2 - 1000 | Within ±15 (of nominal) | < 15 | 2 |
| Cui et al. (2022)[6][7] | Hydroxychloroquine-d4 | Rat Blood | 2 - 5000 | Within ±15 (of nominal) | < 15 | 2 |
| Unreferenced Method[8] | Hydroxychloroquine-d4 | Human Whole Blood | 2 - 500 | Within acceptable limits | Within acceptable limits | 2 |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Method 1: Quantification of Hydroxychloroquine in Human Blood [2]
-
Sample Preparation:
-
To a volume of human blood, add the internal standard, Hydroxychloroquine-d4.
-
Perform protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Column: Agilent ZORBAX Eclipse XDB - C8 (50 mm × 2.1 mm, 5 μm)
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (94:6, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Hydroxychloroquine: m/z 336 → 247
-
Hydroxychloroquine-d4: m/z 340 → 251
-
-
Method 2: Simultaneous Quantification of Hydroxychloroquine and its Metabolites in Human Plasma [4][5]
-
Sample Preparation:
-
To 20 μL of human plasma, add a solution containing the deuterated internal standards (including Hydroxychloroquine-d4).
-
Perform solid-phase extraction (SPE) to isolate the analytes.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: PFP column (2.0 × 50 mm, 3 μm)
-
Detection: ESI in positive mode with MRM.
-
MRM Transitions:
-
Hydroxychloroquine: m/z 336.1 → 247.1
-
Hydroxychloroquine-d4: m/z 342.1 → 253.1
-
-
Method 3: Quantification of Hydroxychloroquine and its Metabolites in Rat Blood [6][7]
-
Sample Preparation:
-
To 50 μL of rat blood, add 200 μL of acetonitrile containing Hydroxychloroquine-d4 as the internal standard.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,500 × g for 10 minutes.
-
Inject 5 μL of the supernatant directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: ZORBAX SB-C8 (3.5 μm, 2.1 × 150 mm)
-
Mobile Phase: Gradient elution.
-
Flow Rate: 0.25 mL/min.
-
Detection: ESI in positive mode with MRM.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for hydroxychloroquine using a deuterated internal standard.
Caption: General workflow for bioanalytical method validation.
Conclusion
The use of a deuterated internal standard, such as this compound, is paramount for the development of robust and reliable analytical methods for the quantification of hydroxychloroquine in biological matrices. The presented data from methods utilizing the closely related Hydroxychloroquine-d4 demonstrates that LC-MS/MS assays can achieve excellent sensitivity, accuracy, and precision, making them well-suited for demanding applications in research and clinical settings. The choice of a stable isotope-labeled internal standard is a critical step toward ensuring the integrity and validity of bioanalytical data.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 9. benchchem.com [benchchem.com]
The Analytical Advantage: Performance of Hydroxychloroquine-d5 in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for robust pharmacokinetic and toxicokinetic studies. In the bioanalysis of hydroxychloroquine (B89500) (HCQ), the use of a stable isotope-labeled internal standard (SIL-IS), such as Hydroxychloroquine-d5 (HCQ-d5), is the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison of the performance of HCQ-d5 against other alternatives, supported by experimental data, to inform methodological decisions in the laboratory.
Stable isotope-labeled internal standards are considered the most suitable for quantitative bioanalysis using mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This mimicry allows the SIL-IS to effectively compensate for variability in extraction recovery and matrix effects, leading to superior data quality.[2][3] While much of the published literature details the use of Hydroxychloroquine-d4 (HCQ-d4), the performance characteristics of HCQ-d5 are anticipated to be highly comparable due to the nature of stable isotope labeling.[4]
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the typical performance characteristics of methods utilizing a deuterated internal standard like HCQ-d5 compared to those using a structural analog.
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard (e.g., Chloroquine) |
| Co-elution with Analyte | Co-elutes with the analyte, providing optimal compensation for matrix effects at the specific retention time.[1][2] | May have a different retention time, leading to inadequate compensation for matrix effects.[3] |
| Extraction Recovery | Similar extraction recovery to the analyte, ensuring accurate correction for sample loss during preparation.[1][2] | Extraction recovery may differ from the analyte.[3] |
| Ionization Efficiency | Similar ionization efficiency, effectively compensating for ion suppression or enhancement.[2] | Ionization efficiency can vary significantly from the analyte.[3] |
| Accuracy & Precision | High accuracy and precision due to effective normalization of variability.[5][6] | Potentially lower accuracy and precision due to differential behavior.[3] |
Quantitative Performance Data in Human Plasma and Whole Blood
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of HCQ due to its high sensitivity and selectivity.[6] The tables below summarize the validation parameters of LC-MS/MS methods for the quantification of HCQ in human plasma and whole blood using a deuterated internal standard.
Table 1: Performance in Human Plasma
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 2 - 1000 ng/mL | [6] |
| Intra-day Precision (%RSD) | ≤ 9.61% | [5] |
| Inter-day Precision (%RSD) | ≤ 11.16% | [5] |
| Accuracy (%) | 95.1% - 108.3% | [5] |
| Recovery (%) | 88.9% - 94.4% | [6] |
| Matrix Effect (%) | Within 100±10% (IS normalized) | [6] |
Table 2: Performance in Human Whole Blood
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 2 - 500 ng/mL | [5] |
| Intra-day Precision (%RSD) | 0.7% - 3.45% | [5] |
| Inter-day Precision (%RSD) | 1.31% - 2.79% | [5] |
| Accuracy (%) | 96.3% - 102.0% | [5] |
| Recovery (%) | 92.0% - 93.5% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of hydroxychloroquine in biological matrices.
Sample Preparation: Protein Precipitation (for Whole Blood)
-
To a 50 µL aliquot of whole blood, add the deuterated internal standard solution.
-
Add an organic solvent, such as acetonitrile (B52724), to precipitate proteins.[7]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a new tube for analysis.[7]
Sample Preparation: Solid-Phase Extraction (SPE) (for Plasma)
-
Condition a solid-phase extraction plate with methanol (B129727) followed by water.[6]
-
To 20 µL of plasma, add 40 µL of 0.1N NaOH and 20 µL of the combined internal standard solution.[6][8]
-
Load the sample onto the SPE plate.
-
Wash the plate with water followed by 10% methanol.[6]
-
Elute the analytes with methanol containing 0.5% formic acid.[6]
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9]
-
Column: A reversed-phase column, such as a C18 or Phenyl column.[5][6][7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[5][7]
-
Flow Rate: Typically in the range of 0.4 - 0.7 mL/min.[5][10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[7]
-
Ionization: Electrospray ionization in positive mode (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for hydroxychloroquine and its deuterated internal standard.[6][11] For example, m/z 336.1 → 247.1 for HCQ and m/z 342.1 → 253.1 for HCQ-d4.[6][11]
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.
Experimental Workflow for Bioanalysis
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. Determination of Hydroxychloroquine Concentration in Human Plasma by LC-MS/MS Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
The Gold Standard in Bioanalysis: A Comparative Guide to Hydroxychloroquine-d5 for Accurate and Precise Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of hydroxychloroquine (B89500) (HCQ) in biological matrices is paramount for robust pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard is a critical determinant of data reliability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comprehensive comparison of Hydroxychloroquine-d5, a stable isotope-labeled (SIL) internal standard, with other alternatives, supported by experimental data to inform methodological decisions.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and analogous behavior effectively compensate for variations in extraction recovery and matrix effects, leading to superior accuracy and precision.[2] While direct experimental data for this compound is often extrapolated from its close analog, Hydroxychloroquine-d4, the performance characteristics are anticipated to be highly comparable due to the nature of stable isotope labeling.[2]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the quality and reliability of the obtained data. Deuterated analogs of the analyte, like this compound, are the most robust choice because their chemical and physical similarity to the analyte ensures the most effective compensation for variability during sample processing and analysis, especially in complex biological matrices.[1][3] This leads to high precision and accuracy.[1]
While structural analogs that are not isotopically labeled have been used, even subtle differences in their chemical structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte. This can compromise the accuracy and precision of the quantification.
The following table summarizes the performance characteristics of deuterated internal standards for hydroxychloroquine analysis based on published literature.
| Internal Standard | Analyte(s) | Matrix | Method | Precision (%RSD) | Accuracy (%) | Reference |
| Hydroxychloroquine-d4 | Hydroxychloroquine, Desethylhydroxychloroquine | Human Whole Blood | LC-MS/MS | Intra-day: 0.7-3.45%, Inter-day: 0.8-2.79% (for HCQ) | Within acceptable limits | [4] |
| Hydroxychloroquine-d4, Desethylhydroxychloroquine-d4, Bisdesethylchloroquine-d4 | Hydroxychloroquine, Desethylhydroxychloroquine, Bisdesethylchloroquine | Human Plasma | LC-MS/MS | Inter-assay: Data not explicitly provided, but method validated according to FDA guidelines. | Inter-assay: Data not explicitly provided, but method validated according to FDA guidelines. | [5][6] |
| Hydroxychloroquine-d4 | Hydroxychloroquine | Rat Blood | UHPLC-MS/MS | Intra-day & Inter-day: <15% | 86.42–93.77% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental outcomes. Below are representative protocols for sample preparation and analysis using a deuterated internal standard for hydroxychloroquine quantification.
Method 1: Analysis of Hydroxychloroquine and its Metabolites in Human Plasma[5][8]
-
Sample Preparation:
-
Precondition a solid phase extraction (SPE) micro-elution 96-well plate with 200 μL of methanol (B129727) and 200 μL of water.
-
Add 20 μL of plasma sample to wells containing 40 μL of 0.1N NaOH.
-
Add 20 μL of a combined internal standard solution (containing Hydroxychloroquine-d4, Desethylhydroxychloroquine-d4, and Bisdesethylchloroquine-d4 in 50% methanol).
-
Wash the wells with 200 μL of water, followed by 200 μL of 10% methanol under vacuum.
-
Elute the analytes with two 25 μL portions of methanol containing 0.5% formic acid.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a PFP (pentafluorophenyl) column (e.g., 2.0 × 50 mm, 3 μm) with a suitable mobile phase gradient.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Hydroxychloroquine: m/z 336.1 → 247.1
-
Hydroxychloroquine-d4 (IS): m/z 342.1 → 253.1
-
Desethylhydroxychloroquine: m/z 308.1 → 179.1
-
Desethylhydroxychloroquine-d4 (IS): m/z 314.1 → 181.1
-
Bisdesethylchloroquine: m/z 264.1 → 179.1
-
Bisdesethylchloroquine-d4 (IS): m/z 270.1 → 181.1
-
-
Method 2: Analysis of Hydroxychloroquine in Human Whole Blood[4]
-
Sample Preparation:
-
Prepare stock solutions of hydroxychloroquine and the internal standard (Hydroxychloroquine-d4) in 50% (v/v) methanol.
-
Sample preparation involves a two-step protein precipitation technique.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a pentafluorophenyl (PFP) column (e.g., 50 mm × 4.6 mm, 2.6 μm) with an isocratic mobile phase (e.g., ammonium (B1175870) formate (B1220265) solution with dilute formic acid) at a flow rate of 0.45 mL/min.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer is operated using electrospray ionization in multiple reaction monitoring (MRM) mode.
-
Visualizing the Workflow
To further illustrate the experimental process, the following diagram outlines a typical workflow for a bioanalytical method validation study incorporating a deuterated internal standard.
Caption: Experimental workflow for bioanalytical method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Analytical Methods for Hydroxychloroquine Quantification Utilizing Hydroxychloroquine-d5
This guide provides a comprehensive inter-laboratory comparison of common bioanalytical methods for the quantification of hydroxychloroquine (B89500) (HCQ), with a focus on the application of Hydroxychloroquine-d5 as a stable isotope-labeled internal standard (SIL-IS). The objective is to offer researchers, scientists, and drug development professionals a comparative overview of method performance, supported by experimental data, to aid in the selection and implementation of robust analytical protocols. The use of a deuterated internal standard like this compound is considered the gold standard in bioanalysis, offering enhanced precision and accuracy.[1][2]
Data Presentation: Performance of Analytical Methods
The following table summarizes key performance parameters from various validated bioanalytical methods for the quantification of hydroxychloroquine. These methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, are commonly employed in pharmacokinetic and therapeutic drug monitoring studies. The use of a SIL-IS like this compound is crucial for mitigating variability during sample preparation and analysis.[1][3][4]
| Method | Analyte(s) | Internal Standard | Biological Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | HCQ, DHCQ | Hydroxychloroquine-D4 | Human Whole Blood | 2 | 2 - 500 (HCQ) | Intra-day & Inter-day: within acceptable limits | Within acceptable limits | [5] |
| LC-MS/MS | HCQ, DHCQ, BDCQ, AZM | HCQ-d4, DHCQ-d4, BDCQ-d4, AZM-d5 | Human Plasma | 2 (HCQ), 1 (DHCQ), 0.5 (BDCQ) | 2 - 1000 (HCQ), 1 - 500 (DHCQ), 0.5 - 250 (BDCQ) | Not explicitly stated | 88.9 - 94.4 (HCQ) | [6][7] |
| UHPLC-MS/MS | HCQ and metabolites | Not explicitly stated | Oral Fluid and Whole Blood | 50 | 50 - 2000 | Intra-day: 1.2 - 9.7, Inter-day: 1.1 - 14.2 | 85.3 - 118.5 | [8] |
| LC-HRMS | Hydroxychloroquine | Not explicitly stated | Plasma, Serum, Whole Blood | Not explicitly stated | Good linearity reported | Not explicitly stated | Not explicitly stated | [9] |
| HPLC-FLD | HCQ, DCQ, DHCQ | Not explicitly stated | Whole Blood | 50 (HCQ), 25 (DHCQ & DCQ) | 50 - 4000 (HCQ), 25 - 2000 (DHCQ), 25 - 1000 (DCQ) | Intra-day & Inter-day: <15% | Within 15% | [10] |
| RP-HPLC | Hydroxychloroquine Sulphate | Chloroquine sulphate | Blood Plasma | 0.84 | 0.1 - 20.0 (µg/mL) | Not explicitly stated | High recovery reported | [11] |
DHCQ: Desethylhydroxychloroquine, BDCQ: Bisdesethylchloroquine, AZM: Azithromycin (B1666446), DCQ: Desethylchloroquine, LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative protocols for sample preparation and analysis.
LC-MS/MS Method with Protein Precipitation
This method is valued for its simplicity and speed, making it suitable for high-throughput analysis.[12]
a. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Hydroxychloroquine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the Hydroxychloroquine stock solution to create working standards for calibration curves and quality control (QC) samples.
-
Prepare a working solution of this compound at a concentration appropriate for spiking into samples.
b. Sample Preparation:
-
To a 100 µL aliquot of the biological matrix (e.g., whole blood, plasma), add a specified volume of the this compound internal standard working solution.
-
Vortex the sample briefly to ensure thorough mixing.
-
Add a protein precipitating agent, such as acetonitrile (B52724) (typically in a 3:1 ratio to the sample volume).[12]
-
Vortex the mixture vigorously for approximately 1 minute to facilitate protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
c. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of aqueous and organic phases, often containing a modifier like formic acid to improve ionization (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Hydroxychloroquine and this compound.
HPLC Method with Fluorescence or UV Detection
This method provides a cost-effective alternative to LC-MS/MS, though it may have a higher limit of quantification.[13]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add the internal standard working solution.
-
Add a basifying agent (e.g., sodium hydroxide) to adjust the pH.
-
Add an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture for several minutes to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase.
b. HPLC Conditions:
-
Column: A phenyl or C18 reversed-phase column.[10]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detection: Fluorescence detection (FLD) with appropriate excitation and emission wavelengths or UV detection at a wavelength where Hydroxychloroquine has significant absorbance.[10]
Visualizations
The following diagrams illustrate the experimental workflow for bioanalytical method validation and the principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Hydroxychloroquine quantification using LC-MS/MS with an internal standard.
Caption: The role of a stable isotope-labeled internal standard in mitigating analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UHPLC-MS/MS Method for Determination of Hydroxychloroquine and Its Main Metabolites in Oral Fluid and Whole Blood for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. laboratoryequipment.com [laboratoryequipment.com]
- 10. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Analytical Edge: Cross-Validating Hydroxychloroquine Assays with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxychloroquine (B89500) (HCQ) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in the robustness and reliability of bioanalytical methods. This guide provides an objective comparison of assay performance using a deuterated internal standard, Hydroxychloroquine-d5, against alternative approaches, supported by experimental data from published studies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and analogous behavior effectively compensate for variations in extraction recovery and matrix effects, leading to superior accuracy and precision.
While direct comparative data between this compound and other deuterated variants like Hydroxychloroquine-d4 is limited in publicly available literature, the performance characteristics are expected to be highly comparable due to the nature of stable isotope labeling. The key comparison, therefore, lies between deuterated and non-deuterated internal standards.
Performance Comparison of Internal Standards
The use of a deuterated internal standard like Hydroxychloroquine-d4 (as a surrogate for -d5) consistently demonstrates superior performance in terms of precision and accuracy in LC-MS/MS assays compared to methods that do not use a stable isotope-labeled IS or employ structural analogs.
| Parameter | Method with Deuterated IS (HCQ-d4) | Method with other IS or no IS | Reference |
| Analyte | Hydroxychloroquine (HCQ) & Metabolites | Hydroxychloroquine (HCQ) & Metabolites | [1][2] |
| Matrix | Human Whole Blood / Plasma | Human Whole Blood / Plasma | [1][2] |
| Method | LC-MS/MS | HPLC-FLD | [1][3] |
| Linearity Range (HCQ) | 2 - 1000 ng/mL | 50 - 4000 ng/mL | [1][3] |
| Intra-day Precision (%RSD) | 0.7% - 3.45% | 4.3% - 10.3% | [1][3] |
| Inter-day Precision (%RSD) | 0.8% - 2.79% | Not specified | [1] |
| Accuracy (%) | 88.9% - 94.4% (Recovery) | 93.1% - 103.2% | [2][3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 50 ng/mL | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of experimental findings. Below are representative protocols for sample preparation and analysis using a deuterated internal standard.
Sample Preparation (Protein Precipitation)
This method is commonly used for its simplicity and high-throughput applicability.
-
An aliquot of 50 µL of the biological sample (e.g., whole blood, plasma) is transferred to a 1.5 mL polypropylene (B1209903) tube.[4]
-
200 µL of a protein precipitation agent, such as acetonitrile, containing the deuterated internal standard (e.g., 100 ng/mL Hydroxychloroquine-d4) is added.[4]
-
The mixture is vortex-mixed vigorously for approximately 3 minutes to ensure thorough mixing and protein precipitation.[4]
-
The sample is then centrifuged at high speed (e.g., 14,500 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
A small volume (e.g., 5 µL) of the resulting supernatant is directly injected into the LC-MS/MS system for analysis.[4]
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for separation, such as a pentafluorophenyl (PFP) or C8 column.[4][5]
-
Mobile Phase: A gradient or isocratic flow of a mixture of aqueous and organic solvents, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[1][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in positive electrospray ionization (ESI+) mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for both hydroxychloroquine and its deuterated internal standard.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Hydroxychloroquine (HCQ) | 336.1 | 247.1 | [5] |
| Hydroxychloroquine-d4 (HCQ-d4) | 342.1 | 253.1 | [5] |
Visualizing the Workflow
To further elucidate the experimental process, the following diagram illustrates a typical workflow for the bioanalysis of hydroxychloroquine using a deuterated internal standard.
Conclusion
The experimental data strongly supports the use of a deuterated internal standard, such as this compound, for the quantification of hydroxychloroquine in biological samples. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and a lower limit of quantification compared to non-isotopically labeled internal standards or other analytical techniques. For researchers, scientists, and drug development professionals, the adoption of a stable isotope-labeled internal standard is a critical step towards ensuring the integrity and validity of their bioanalytical data, which is essential for regulatory submissions and the successful development of new therapies.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 3. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Evaluating the Linearity of Hydroxychloroquine Quantification with a Deuterated Internal Standard
The quantification of hydroxychloroquine (B89500) (HCQ) in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. A common and robust analytical method for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which often employs a deuterated internal standard, such as hydroxychloroquine-d5, to ensure accuracy and precision. This guide provides a comparative overview of the linearity of HCQ quantification using a deuterated internal standard, supported by experimental data from various validated methods.
Comparison of Linearity in Hydroxychloroquine Quantification
The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. For the quantification of hydroxychloroquine using a deuterated internal standard, the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear response is critical for accurate quantification. The following table summarizes linearity data from several validated LC-MS/MS methods.
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard | Matrix | Reference |
| 2.0–5000.0 | >0.98 | Not specified | Rat Blood | [1] |
| 1–2000 | ≥0.998 | Not specified | Mouse Blood & Tissues | [2] |
| 2-1000 | Not specified | HCQ-d4 | Human Plasma | [3][4] |
| 0.5-500 | >0.998 | Chloroquine | Human Plasma | [5][6] |
| 50-4000 | >0.995 | Not specified | Whole Blood | [7] |
| 0.50-10 (µg/mL) | >0.995 | Not specified | Rat Plasma | [8] |
Experimental Protocols
The following sections detail representative experimental protocols for the quantification of hydroxychloroquine using a deuterated internal standard with LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
A simple and common method for sample preparation is protein precipitation.
-
Objective: To remove proteins from the biological sample that can interfere with the analysis.
-
Procedure:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, blood), add 300 µL of a precipitation agent (e.g., acetonitrile) containing the deuterated internal standard (e.g., this compound).
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate hydroxychloroquine from other components in the sample and to detect and quantify it with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase column, such as a C18 or C8 column (e.g., ZORBAX SB-C8, 3.5 μm, 2.1 × 150 mm) is often used.[1]
-
Mobile Phase: A gradient elution with two solvents is typically employed. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in methanol (B129727) or acetonitrile.
-
Flow Rate: A typical flow rate is between 0.25 and 0.5 mL/min.[1][2]
-
Injection Volume: A small volume, typically 5-20 µL, of the prepared sample is injected.[9]
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Workflow and Data Analysis
The following diagram illustrates the general workflow for evaluating the linearity of hydroxychloroquine quantification using a deuterated internal standard.
Caption: Workflow for Linearity Evaluation of Hydroxychloroquine Quantification.
Alternative Quantification Methods
While LC-MS/MS with a deuterated internal standard is considered the gold standard for its sensitivity and specificity, other methods have been used for hydroxychloroquine quantification.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers good sensitivity but may be less specific than LC-MS/MS and can be more labor-intensive.[7]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is generally less sensitive than both LC-MS/MS and HPLC-FLD.
The use of a deuterated internal standard like this compound in LC-MS/MS methods significantly improves the accuracy and reliability of hydroxychloroquine quantification by correcting for variations in sample preparation and instrument response. The linearity of these methods is consistently high, with correlation coefficients typically exceeding 0.99, demonstrating their suitability for a wide range of research and clinical applications.
References
- 1. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 4. escholarship.org [escholarship.org]
- 5. Determination of Hydroxychloroquine Concentration in Human Plasma by LC-MS/MS Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Recovery of Hydroxychloroquine Using Deuterated Internal Standards
This guide provides a comparative analysis of extraction recovery for Hydroxychloroquine (HCQ) from biological matrices, utilizing a deuterated internal standard, Hydroxychloroquine-d4. The data and methodologies presented are collated from validated analytical methods to assist researchers, scientists, and drug development professionals in optimizing sample preparation for pharmacokinetic and other quantitative studies.
Data Summary
The following table summarizes the quantitative recovery of Hydroxychloroquine using different extraction techniques from human plasma and whole blood. The use of a deuterated internal standard like Hydroxychloroquine-d4 is crucial for correcting for analyte loss during sample preparation and analysis, ensuring high accuracy and precision.
| Analyte | Extraction Method | Matrix | Recovery Percentage (%) | Internal Standard |
| Hydroxychloroquine | Solid-Phase Extraction (SPE) | Human Plasma | 88.9 - 94.4 | Hydroxychloroquine-d4 |
| Hydroxychloroquine | Protein Precipitation | Rat Whole Blood | >86 | Not specified |
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below.
Solid-Phase Extraction (SPE)
This protocol describes the extraction of Hydroxychloroquine from human plasma using a hydrophilic-lipophilic balance (HLB) solid-phase extraction micro-elution 96-well plate.[1]
Materials:
-
HLB SPE micro-elution 96-well plate
-
Methanol (MeOH)
-
Water
-
0.1N Sodium Hydroxide (NaOH)
-
Internal Standard (IS) solution: Hydroxychloroquine-d4 (40 ng/mL in 50% MeOH)
-
10% Methanol
-
Methanol with 0.5% Formic Acid (FA)
Procedure:
-
Plate Conditioning: Precondition the SPE plate wells sequentially with 200 μL of MeOH and 200 μL of water.
-
Sample Preparation: In each well, add 20 μL of plasma sample to 40 μL of 0.1N NaOH.
-
Internal Standard Addition: Add 20 μL of the combined internal standard solution to each well and mix briefly.
-
Washing: Wash the wells first with 200 μL of water, followed by 200 μL of 10% MeOH under vacuum.
-
Elution: Elute the analytes by adding 25 μL of MeOH containing 0.5% FA and applying a gradually increased vacuum. Repeat the elution step with another 25 μL of the elution solvent.
Protein Precipitation
This method is a simpler and faster alternative to SPE for the extraction of Hydroxychloroquine from whole blood.[2]
Materials:
-
Acetonitrile
-
Whole blood sample
Procedure:
-
To 100 μL of the blood sample, add 200 μL of acetonitrile.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
This protein precipitation method has been shown to yield a high and consistent extraction recovery of over 86% for Hydroxychloroquine.[2]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of Hydroxychloroquine from biological samples using LC-MS/MS.
Caption: General workflow for Hydroxychloroquine analysis.
References
Guiding the Standard: Selecting the Optimal Internal Standard for Hydroxychloroquine Analysis
A comprehensive comparison for researchers and drug development professionals to ensure accurate and reliable quantification of Hydroxychloroquine (B89500).
The precise quantification of Hydroxychloroquine (HCQ) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability, directly impacting the integrity of the resulting data. This guide provides an objective comparison of commonly used internal standards for HCQ analysis, supported by experimental data and detailed methodologies, to aid researchers in making an informed selection.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The consensus within the bioanalytical community is that a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative mass spectrometry assays.[1] For Hydroxychloroquine analysis, its deuterated analog, Hydroxychloroquine-d4 (HCQ-d4) , is the most widely used and recommended internal standard.[2][3] The key advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. This ensures that it co-elutes with HCQ and experiences similar ionization efficiency and matrix effects, thereby providing the most accurate compensation for variations during sample preparation and analysis.[1][4]
Alternative Approaches: Structural Analogs
While SIL-IS are preferred, structural analogs can be employed, particularly in methods like HPLC with fluorescence or UV detection where mass-based differentiation is not possible. For HCQ, compounds such as Chloroquine (CQ) and Quinine have been utilized as internal standards.[5][6] These compounds are structurally similar to HCQ and can provide acceptable results if the method is carefully validated. However, they may not perfectly mimic the behavior of HCQ during extraction and ionization, potentially leading to less accurate quantification compared to a SIL-IS.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of different internal standards for Hydroxychloroquine analysis based on published literature.
Table 1: Performance of Hydroxychloroquine-d4 (Deuterated IS) in LC-MS/MS Methods
| Parameter | Matrix | Linearity (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) | Reference |
| Linearity | Human Blood | 5 - 2000 | ≤ 7.86 | 93.8 - 107.6 | Not Reported | [2] |
| Linearity | Rat Blood | 1 - 2000 | 2.3 - 12.9 | Within acceptance limits | 86.42 - 93.77 | [7] |
| Linearity | Human Plasma | 2 - 1000 | Not Reported | Not Reported | 88.9 - 94.4 | [8] |
| Linearity | Human Blood | 15.7 - 4000 | < 5 | Not Reported | Not Reported | [9] |
Table 2: Performance of Structural Analog Internal Standards
| Internal Standard | Analyte | Matrix | Method | Linearity (µg/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Chloroquine | HCQ | Blood Plasma | HPLC | 0.1 - 20.0 | Not Reported | Not Reported | [5] |
| Quinine | HCQ | Whole Blood | HPLC-FLD | 0.05 - 4.0 | 4.3 - 10.3 | 93.1 - 103.2 | [6] |
| Chloroquine | HCQ | Human Plasma | LC-MS/MS | 0.0005 - 0.5 | 1.57 - 8.33 | 97.91 - 106.02 | [10] |
Key Selection Criteria for an Internal Standard
The process of selecting a suitable internal standard for Hydroxychloroquine analysis should be guided by a set of critical criteria to ensure the development of a robust and reliable bioanalytical method. The following diagram illustrates the logical workflow for this selection process.
Caption: Logical workflow for selecting an internal standard in HCQ analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of an analytical method. Below are representative protocols for sample preparation and analysis using both a deuterated internal standard and a structural analog.
Protocol 1: LC-MS/MS Analysis of Hydroxychloroquine using Hydroxychloroquine-d4 as Internal Standard
This protocol is adapted from a validated method for the quantification of HCQ in human blood.[2]
1. Sample Preparation: a. To 100 µL of whole blood, add 20 µL of an internal standard working solution of Hydroxychloroquine-d4 (e.g., 100 ng/mL in methanol). b. Perform protein precipitation by adding 300 µL of acetonitrile. c. Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: A suitable C8 or C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse XDB-C8, 50 mm × 2.1 mm, 5 µm).[2]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: HPLC-FLD Analysis of Hydroxychloroquine using Quinine as Internal Standard
This protocol is based on a validated HPLC method with fluorescence detection for the quantification of HCQ in whole blood.[6]
1. Sample Preparation: a. To 200 µL of whole blood, add 50 µL of an internal standard working solution of Quinine (e.g., 5 µg/mL in water). b. Add 50 µL of 1 M sodium hydroxide (B78521) and 1 mL of an extraction solvent (e.g., diethyl ether). c. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes. d. Transfer the organic layer to a clean tube and evaporate to dryness. e. Reconstitute the residue in 150 µL of the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: A suitable phenyl or C18 column.[6]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
3. Fluorescence Detection:
-
Excitation Wavelength: 335 nm.
-
Emission Wavelength: 380 nm.
Conclusion
The selection of an appropriate internal standard is a foundational step in developing a robust and reliable method for the quantification of Hydroxychloroquine. The experimental evidence strongly supports the use of a stable isotope-labeled internal standard, such as Hydroxychloroquine-d4 , as the gold standard for LC-MS/MS analysis. Its ability to accurately compensate for analytical variability, particularly matrix effects, ensures the highest data quality. While structural analogs like Chloroquine and Quinine can be used, especially in non-mass spectrometric methods, they may not provide the same level of accuracy. Researchers and drug development professionals are encouraged to prioritize the use of deuterated internal standards to ensure the integrity and reliability of their bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Hydroxychloroquine in Blood Using Turbulent Flow Liquid Chromatography-Tandem Mass Spectrometry (TFLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. lcms.cz [lcms.cz]
- 11. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Using Hydroxychloroquine-d5 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of Hydroxychloroquine (B89500) (HCQ), the choice of an internal standard is a critical decision that directly influences the quality of results. This guide provides an objective comparison of the performance of a stable isotope-labeled standard (SIL-IS), specifically a deuterated form of Hydroxychloroquine like Hydroxychloroquine-d5, against a common structural analog alternative, quinine (B1679958).
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry.[1] By replacing some hydrogen atoms with their heavier isotope, deuterium, a molecule like this compound is created. This results in a compound that is chemically and physically almost identical to the analyte, Hydroxychloroquine, but with a different molecular weight, allowing it to be distinguished by a mass spectrometer. This near-identical nature is the key to its superior performance in bioanalytical methods.
Unparalleled Advantages of a Stable Isotope-Labeled Standard
The primary benefit of using a SIL-IS like this compound lies in its ability to accurately and precisely correct for variations that can occur during sample preparation and analysis.[1] These variations can stem from multiple sources, including:
-
Matrix Effects: The complex biological matrix (e.g., plasma, whole blood) can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Since a SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for effective normalization of the signal.
-
Sample Preparation Variability: Steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can have incomplete or variable recovery. A SIL-IS, being chemically identical to the analyte, will have the same recovery rate, thus correcting for any losses during these steps.
-
Instrumental Fluctuations: Minor variations in injection volume or instrument sensitivity can impact the results. The ratio of the analyte to the SIL-IS remains constant, mitigating these effects.
Performance Comparison: this compound (represented by -d4 data) vs. Quinine
The following tables summarize the typical performance characteristics of bioanalytical methods for the quantification of Hydroxychloroquine using either a deuterated internal standard (data for Hydroxychloroquine-d4 is presented as a surrogate for this compound due to the abundance of published data and identical principles) or a structural analog internal standard (quinine).
Table 1: Method Performance Comparison
| Parameter | Method with Hydroxychloroquine-d4[2] | Method with Quinine[3] |
| Linearity Range | 2 - 500 ng/mL | 50 - 4000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Intra-day Precision (%CV) | 0.7 - 3.45% | 4.3 - 10.3% |
| Inter-day Precision (%CV) | 0.8 - 2.79% | Not specified |
| Intra-day Accuracy (% Bias) | Within ±15% | 93.1 - 103.2% |
| Inter-day Accuracy (% Bias) | Within ±15% | Not specified |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 50 ng/mL |
Table 2: Summary of Key Performance Indicators
| Performance Indicator | Stable Isotope-Labeled IS (Hydroxychloroquine-d4) | Structural Analog IS (Quinine) |
| Mitigation of Matrix Effects | Excellent | Moderate to Poor |
| Correction for Sample Prep Variability | Excellent | Moderate |
| Precision and Accuracy | High | Good to Moderate |
| Method Robustness | High | Moderate |
| Sensitivity (LLOQ) | High (Lower LLOQ) | Moderate (Higher LLOQ) |
Experimental Protocols
Bioanalytical Method using Hydroxychloroquine-d4 as Internal Standard[3]
This protocol describes the quantification of Hydroxychloroquine in human whole blood using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample (calibrator, quality control, or unknown), add 20 µL of Hydroxychloroquine-d4 internal standard working solution (1 µg/mL in 50% methanol).
-
Add 400 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
b) LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 2.6 µm).
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) solution with formic acid in water and methanol (B129727).
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Hydroxychloroquine: Monitor the transition of m/z 336.2 → 247.2
-
Hydroxychloroquine-d4: Monitor the transition of m/z 340.2 → 251.2
-
Bioanalytical Method using Quinine as Internal Standard[4]
This protocol describes the quantification of Hydroxychloroquine in whole blood using a high-performance liquid chromatography (HPLC) method with fluorescence detection.
a) Sample Preparation (Protein Precipitation)
-
To 200 µL of whole blood, add 20 µL of quinine internal standard solution (50 µg/mL).
-
Add 400 µL of cold methanol and 50 µL of 3 mM cupric sulfate (B86663) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a vial for injection.
b) HPLC Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A phenyl column.
-
Mobile Phase: An isocratic mixture of a suitable buffer and organic solvent.
-
Detection: Fluorescence detection with excitation at 335 nm and emission at 380 nm.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the fundamental principle of using an internal standard to ensure data accuracy.
Conclusion
The evidence strongly supports the use of a stable isotope-labeled internal standard, such as this compound, for the quantitative analysis of Hydroxychloroquine in biological matrices. Its ability to mimic the analyte throughout the analytical process provides superior accuracy, precision, and robustness compared to structural analog internal standards. For researchers and drug development professionals, investing in a SIL-IS is a critical step towards generating high-quality, reliable, and defensible bioanalytical data.
References
Safety Operating Guide
Hydroxychloroquine-d5 proper disposal procedures
Proper disposal of Hydroxychloroquine-d5 is a critical component of laboratory safety and environmental responsibility. As a deuterated analog of hydroxychloroquine, it requires handling and disposal as a hazardous chemical waste in accordance with local, state, and federal regulations. Adherence to these guidelines ensures the safety of laboratory personnel and prevents environmental contamination.
Hazard Identification and Safety Data
Summary of Hazard and Safety Information
| Hazard Category | GHS Classification | Signal Word | Hazard Statement | Precautionary Statements |
|---|---|---|---|---|
| Acute Toxicity | Acute Toxicity 4, Oral[1][2][3] | Warning[1][2][3] | H302: Harmful if swallowed[1][2][3] | P264: Wash hands thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1][3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1][3] P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
| Skin Irritation | Skin Irritation 2 | Warning | H315: Causes skin irritation[2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Eye Irritation | Eye Irritation 2A | Warning | H319: Causes serious eye irritation[2][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | STOT SE 3 | Warning | H335: May cause respiratory irritation[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] |
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by multiple agencies in the United States. The primary regulatory body is the Environmental Protection Agency (EPA), which manages hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Additionally, state regulations may impose more stringent requirements than federal laws.[5] It is imperative for all laboratory personnel to be trained on these regulations and the specific emergency procedures for handling hazardous pharmaceutical waste.[4]
Step-by-Step Disposal Procedure
Proper segregation of waste at the point of generation is fundamental to safe and compliant disposal. The following workflow provides a direct, procedural guide for researchers.
Step 1: Waste Identification and Segregation
Immediately upon generation, categorize the this compound waste into the appropriate stream. Do not mix different waste streams unless chemical compatibility has been confirmed.
-
Solid Waste : Collect unused this compound powder, contaminated weigh boats, gloves, wipes, and other contaminated consumables in a designated solid chemical waste container.[1] This container should be clearly labeled as "Solid Hazardous Waste" and list "this compound" as a constituent.[1]
-
Liquid Waste :
-
Aqueous Solutions : Collect aqueous solutions containing this compound in a designated "Aqueous Hazardous Waste" container.[1]
-
Organic Solvent Solutions : Dispose of solutions of this compound in organic solvents into a designated "Halogenated" or "Non-Halogenated" solvent waste container, depending on the solvent used.[1]
-
-
Sharps Waste : Any needles, syringes, pipette tips, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container for chemical contamination.[1]
Step 2: Waste Container Management
Proper management of waste containers is crucial to maintain a safe laboratory environment.
-
Labeling : All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and its approximate concentration.[1] Use your institution's standardized hazardous waste labels.
-
Storage : Keep all waste containers securely closed when not in use.[1] Store them in a designated satellite accumulation area within the laboratory, away from general traffic and drains, to await pickup.[1]
-
Container Types : Use secure, leak-proof, and clearly labeled containers. For hazardous pharmaceutical waste, black containers are often used.
Step 3: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][7] The EPA requires hazardous pharmaceutical waste to be treated at a permitted facility, which typically involves incineration.[4][6]
Step 4: Documentation
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and waste tracking.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling this compound.
Caption: Segregation and disposal pathway for waste generated from handling this compound.
References
Essential Safety and Logistical Information for Handling Hydroxychloroquine-d5
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxychloroquine-d5, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets for the closely related compound Hydroxychloroquine sulfate (B86663) and general guidelines for handling hazardous drugs.[1][2][3][4][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves.[3][4][6] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[3] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2][5] A face shield is recommended if there is a risk of splashing.[6] | Protects eyes from splashes and dust. |
| Skin and Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or if handling generates dust or aerosols.[1][5] | Protects against inhalation of the compound. |
Operational and Disposal Plans
A clear, step-by-step workflow is essential for the safe handling and disposal of this compound.
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment in the correct order: gown, then inner gloves, then outer gloves.
-
Prepare Handling Area: Ensure the work area, preferably a chemical fume hood or other ventilated enclosure, is clean and free of unnecessary materials.
-
Weighing: Carefully weigh the solid this compound within the ventilated enclosure to prevent the spread of dust.
Handling and Experimentation:
-
Perform Experiment: Conduct all experimental procedures involving this compound within the designated and controlled area. Avoid actions that could generate dust or aerosols.
Cleanup and Disposal:
-
Decontamination: After the experiment, decontaminate all surfaces and non-disposable equipment with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including outer gloves and disposable labware, in a clearly labeled hazardous waste container.[1][2]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[3]
First Aid Measures
In case of accidental exposure, follow these first-aid procedures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2]
-
Skin Contact: Wash the affected area with soap and water.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth.[1][2] Call a poison center or doctor if you feel unwell.[1][2]
Always have the Safety Data Sheet (SDS) available for reference in case of an emergency. Handle this compound in accordance with good industrial hygiene and safety practices.[1]
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. echemi.com [echemi.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
